Z-D-Tyr-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Peptide Innovation: A Technical Guide to Z-D-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide chemistry, the strategic selection of building blocks is paramount to the synthesis of novel therapeutics and research tools. Among these, Z-D-Tyr-OH, or N-Benzyloxycarbonyl-D-tyrosine, stands out as a crucial component for introducing the D-enantiomer of tyrosine into peptide sequences. This incorporation is a key strategy for enhancing peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the role of this compound in peptide chemistry, detailing its properties, synthesis protocols, and applications.
Core Properties of this compound
This compound is a crystalline powder, and its core function in peptide synthesis is to provide the D-tyrosine residue with its α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial to prevent unwanted side reactions during peptide bond formation.
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₇NO₅ | [1] |
| Molecular Weight | 315.32 g/mol | [1] |
| CAS Number | 64205-12-5 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 99-105 °C | [2] |
| Optical Rotation ([α]²²/D) | +11° (c=1 in acetic acid) | [3] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [4] |
The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a versatile reagent primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling and deprotection.
Protocol 1: Coupling of this compound in SPPS
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Resin-bound peptide with a free amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Nα-Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform deprotection (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and the additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to confirm the absence of free primary amines. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Quantitative Parameters for Coupling:
| Parameter | Recommended Range | Notes |
| This compound Equivalents | 3 - 5 | An excess drives the reaction to completion. |
| Coupling Reagent Equivalents | 2.9 - 5 | Dependent on the chosen reagent. |
| Base Equivalents | 6 - 10 | DIPEA is common, but collidine can reduce racemization. |
| Coupling Time | 1 - 4 hours | Monitor with Kaiser test for completion. |
| Coupling Efficiency | >99% | Crucial for the synthesis of high-purity peptides. |
Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Group
The removal of the Z-group can be achieved through two primary methods: catalytic hydrogenation or acidolysis. The choice of method depends on the presence of other sensitive functional groups in the peptide and the solid support.
Method A: Catalytic Hydrogenation (on-resin or in solution)
This is a mild and common method for Z-group removal.
Materials:
-
Z-protected peptide-resin or peptide
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or DMF)
-
Hydrogen source (Hydrogen gas or a hydrogen donor like ammonium formate)
Procedure:
-
Suspension: Suspend the Z-protected peptide-resin in a suitable solvent in a reaction vessel.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% relative to the substrate).
-
Hydrogenation:
-
Using Hydrogen Gas: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature.
-
Using a Hydrogen Donor (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the mixture and stir at room temperature.
-
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., LC-MS) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the resin or the Celite pad with the reaction solvent. The deprotected peptide is now ready for the next step or final cleavage.
Method B: Acidolysis with HBr in Acetic Acid
This is a harsher method suitable for peptides that are sensitive to hydrogenation.
Materials:
-
Z-protected peptide
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.
-
Cleavage: Add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Precipitate the deprotected peptide by adding cold diethyl ether. Isolate the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.[2]
Mitigating Side Reactions in Peptide Synthesis
The synthesis of peptides is often accompanied by side reactions that can reduce the yield and purity of the final product. A proactive approach to minimizing these side reactions is crucial for a successful synthesis.
-
Racemization: The chiral integrity of the amino acid can be compromised during activation. This is particularly a concern for histidine and cysteine but can also occur with other amino acids under harsh conditions. The use of coupling additives like HOBt or Oxyma Pure and milder bases such as 2,4,6-collidine can significantly suppress racemization.[5][6]
-
Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to chain termination. It is especially prevalent when proline or glycine are in the first two positions. Coupling the third amino acid as a dipeptide can circumvent this issue.[5]
-
O-Acylation: The hydroxyl group of the tyrosine side chain is nucleophilic and can be acylated if left unprotected, leading to branched peptides. While this compound has an unprotected hydroxyl group, for many synthetic strategies, particularly those involving highly reactive coupling agents, using a side-chain protected derivative like Z-D-Tyr(Bzl)-OH or Z-D-Tyr(tBu)-OH is advisable.
Application of this compound in Drug Discovery: Targeting Signaling Pathways
The incorporation of D-amino acids like D-tyrosine is a powerful strategy in the design of peptide-based inhibitors of signaling pathways implicated in disease. One such critical area is the inhibition of protein-protein interactions mediated by Src Homology 2 (SH2) domains.
SH2 domains are structural motifs found in many intracellular signaling proteins that recognize and bind to phosphorylated tyrosine residues on other proteins. The Src family of tyrosine kinases, which play a pivotal role in cell proliferation, differentiation, and survival, contain SH2 domains that are crucial for their regulation and signaling. Dysregulation of Src signaling is implicated in various cancers.
Peptides containing tyrosine or its analogs can be designed to mimic the natural binding partners of SH2 domains, thereby acting as competitive inhibitors. The inclusion of D-tyrosine can enhance the peptide's resistance to proteolysis, making it a more viable therapeutic candidate.
Example: Inhibition of the Src Signaling Pathway
A hypothetical peptide inhibitor containing this compound could be designed to target the SH2 domain of Src, preventing its interaction with upstream activators like receptor tyrosine kinases (RTKs) or focal adhesion kinase (FAK). This would block the downstream signaling cascade, which includes pathways such as Ras-MAPK, PI3K-Akt, and STAT3, ultimately inhibiting cell proliferation and survival.
Conclusion
This compound is an invaluable building block in peptide chemistry, enabling the synthesis of peptides with enhanced stability and therapeutic potential. A thorough understanding of its properties, coupled with optimized protocols for its incorporation and the mitigation of side reactions, is essential for its successful application. The strategic use of this compound in the design of peptide inhibitors targeting key signaling pathways, such as the Src kinase cascade, holds significant promise for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and drug development professionals to effectively harness the potential of this compound in their scientific endeavors.
References
An In-depth Technical Guide to Z-D-Tyr-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of N-α-Benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH). This protected amino acid is a crucial building block in peptide synthesis, particularly for the incorporation of D-tyrosine residues to enhance the biological stability and modulate the activity of peptides.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below. While some experimental values are available, certain data, such as pKa and specific solubility, are based on predictions and should be considered as such.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(benzyloxy)carbonylamino]-3-(4-hydroxyphenyl)propanoic acid | [1] |
| Synonyms | N-Cbz-D-tyrosine, Z-D-tyrosine | [1] |
| CAS Number | 64205-12-5 | |
| Molecular Formula | C₁₇H₁₇NO₅ | [1] |
| Molecular Weight | 315.32 g/mol | [1] |
| Melting Point | 99 °C | |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | [3][4] |
| pKa (Carboxylic Acid) | ~2.97 (Predicted) | |
| pKa (Phenolic Hydroxyl) | ~10.0 (Predicted) |
Chemical Structure
The structure of this compound features a D-tyrosine core with its α-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions of the amino group during peptide bond formation.
| Identifier | Value |
| SMILES | O=C(O)--INVALID-LINK--Cc1ccc(O)cc1 |
| InChI | InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
| InChIKey | MCRMUCXATQAAMN-OAHLLOKOSA-N |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of D-tyrosine with benzyl chloroformate under basic conditions.[5][6][7]
Materials:
-
D-Tyrosine
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve D-tyrosine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a suitable concentration of sodium hydroxide, with cooling in an ice bath to maintain a low temperature.[5]
-
Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C to control the exothermic reaction and minimize side reactions.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[5]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl. This will protonate the carboxylate and precipitate the this compound product.[5]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization. While a specific solvent system for this compound is not widely reported, common solvent systems for recrystallizing protected amino acids include ethyl acetate/hexane or ethanol/water mixtures.[6][8] The choice of solvent will depend on the impurity profile.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Analytical Characterization
Accurate characterization of this compound is essential to ensure its purity and identity before use in peptide synthesis. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination:
Reverse-phase HPLC is commonly used to assess the chemical purity of this compound. To determine the enantiomeric purity, a chiral stationary phase is required.
General RP-HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
General Chiral HPLC Method for Enantiomeric Purity:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating N-protected amino acids.[9][10]
-
Mobile Phase: Typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) for acidic compounds.[9] The exact ratio needs to be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.[10]
-
Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
~12.5 ppm (s, 1H): Carboxylic acid proton.
-
~9.3 ppm (s, 1H): Phenolic hydroxyl proton.
-
~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~7.0 ppm (d, 2H): Aromatic protons of the tyrosine ring (ortho to the CH₂ group).
-
~6.7 ppm (d, 2H): Aromatic protons of the tyrosine ring (meta to the CH₂ group).
-
~5.0 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~4.1 ppm (m, 1H): α-proton of the tyrosine backbone.
-
~2.8-3.0 ppm (m, 2H): β-protons of the tyrosine backbone.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
~173 ppm: Carboxylic acid carbon.
-
~156 ppm: Urethane carbonyl carbon and the phenolic C-OH carbon.
-
~137 ppm: Quaternary aromatic carbon of the benzyl group.
-
~130 ppm: Aromatic CH carbons of the tyrosine ring (ortho to the CH₂ group).
-
~128.5, 127.8, 127.7 ppm: Aromatic CH carbons of the benzyl group.
-
~127.5 ppm: Quaternary aromatic carbon of the tyrosine ring.
-
~115 ppm: Aromatic CH carbons of the tyrosine ring (meta to the CH₂ group).
-
~65.5 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
~57 ppm: α-carbon of the tyrosine backbone.
-
~37 ppm: β-carbon of the tyrosine backbone.
Applications in Research and Drug Development
The primary application of this compound is as a chiral building block in the synthesis of peptides. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence can significantly enhance its resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This increased stability often leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
Furthermore, the tyrosine residue itself is often critical for the biological activity of peptides, participating in receptor binding and signaling. The modification of this residue, including the use of its D-enantiomer, can modulate the peptide's affinity and selectivity for its target receptor, potentially leading to improved efficacy or a more favorable side-effect profile. This compound is therefore a valuable tool for medicinal chemists and drug developers in the rational design of novel peptide-based therapeutics.
References
- 1. (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C17H17NO5 | CID 736160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000158) [hmdb.ca]
- 13. Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Z-D-Tyr-OH in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Carbobenzyloxy-D-tyrosine (Z-D-Tyr-OH) is a protected form of the non-proteinogenic amino acid D-tyrosine. Its primary application in biochemical research is as a crucial building block in the solid-phase synthesis of peptides. The incorporation of D-amino acids, such as D-tyrosine, into peptides can significantly enhance their proteolytic stability, leading to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. This guide explores the application of this compound in the synthesis of a D-tyrosine-containing peptide and the subsequent evaluation of its biological activity. We will focus on a case study involving a pentapeptide analog with anti-melanogenic properties, detailing the synthetic workflow, bioassay protocols, and the relevant signaling pathway.
Introduction to this compound
This compound is a commercially available derivative of D-tyrosine where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. The D-configuration of the tyrosine residue is of particular interest in drug discovery and development. Peptides containing D-amino acids are often less susceptible to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. This increased stability can lead to improved pharmacokinetic profiles for peptide-based drugs.
Application of this compound in the Synthesis of a Bioactive Peptide
To illustrate the utility of this compound, we will consider the synthesis of a modified pentapeptide-18 analog, where a D-tyrosine residue is incorporated. Pentapeptide-18 is a known cosmetic peptide, and its analogs containing D-tyrosine have been shown to possess anti-melanogenic properties by inhibiting tyrosinase activity[1][2].
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a D-tyrosine-containing pentapeptide can be achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy. This compound, with its amino group protected, is a key reagent in this process.
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a pentapeptide containing a D-tyrosine residue using Fmoc-SPPS. This compound would be used in the corresponding coupling step.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH, which can be synthesized from this compound or obtained commercially)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the deprotected resin and shake for 2 hours. To confirm the completion of the coupling reaction, a Kaiser test can be performed.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-D-Tyr(tBu)-OH at the appropriate step.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry.
Biological Activity of D-Tyrosine Containing Peptides
Peptides containing D-tyrosine at the C-terminus have been shown to inhibit melanogenesis by reducing tyrosinase activity[1][2].
Quantitative Data
The following table summarizes the reported anti-melanogenic effects of a pentapeptide-18 analog containing a C-terminal D-tyrosine (YdAGFL-D-Tyr).
| Assay | Cell Line | Treatment Concentration (µM) | Result | Reference |
| Melanin Content | MNT-1 melanoma cells | 500 | ~25% reduction | [1] |
| Tyrosinase Activity | MNT-1 melanoma cells | 500 | ~25% reduction | [1] |
| Melanin Content | Human melanocytes | 500 | Significant reduction | [1] |
| Tyrosinase Activity | Human melanocytes | 500 | Significant reduction | [1] |
Experimental Protocols for Bioassays
3.2.1. Melanin Content Assay
This assay measures the amount of melanin produced by cells after treatment with the synthesized peptide.
Materials:
-
MNT-1 human melanoma cells or primary human melanocytes
-
Cell culture medium and supplements
-
Synthesized peptide
-
1 N NaOH
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Seed MNT-1 cells or melanocytes in a culture plate and allow them to adhere. Treat the cells with the desired concentrations of the synthesized peptide for 24-48 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1 N NaOH.
-
Melanin Quantification: Heat the cell lysates at 80°C for 1 hour to solubilize the melanin. Measure the absorbance of the supernatant at 405 nm using a spectrophotometer.
-
Data Analysis: Normalize the melanin content to the total protein concentration of each sample. Compare the melanin content of treated cells to that of untreated control cells.
3.2.2. Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the key enzyme in melanin synthesis, within the cells.
Materials:
-
Treated cells from the melanin content assay
-
Lysis buffer (e.g., PBS with 1% Triton X-100)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Wash the treated cells with PBS and lyse them in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Enzymatic Reaction: In a 96-well plate, mix equal amounts of protein from each lysate with L-DOPA solution.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the rate of dopachrome formation (change in absorbance over time) and normalize it to the protein concentration to determine the tyrosinase activity. Compare the activity in treated cells to that in untreated control cells.
Signaling Pathway in Melanogenesis
The anti-melanogenic effect of the D-tyrosine containing peptide is primarily through the inhibition of tyrosinase. The expression and activity of tyrosinase are regulated by a complex signaling cascade, most notably the cAMP/PKA pathway, which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF).
References
The Cornerstone of Stability: A Technical Guide to D-Amino Acids in Peptide Drug Development
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the proteinogenic L-amino acids. This technical guide provides an in-depth exploration of the function of D-amino acids in enhancing peptide stability, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core principles of proteolytic resistance, bioavailability, and conformational effects, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Stereochemical Shield: How D-Amino-Acids Confer Proteolytic Resistance
The primary advantage of substituting L-amino acids with their D-counterparts lies in their ability to confer remarkable resistance to enzymatic degradation.[1] Endogenous proteases, the enzymes responsible for peptide cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a steric hindrance, rendering the peptide backbone unrecognizable to these enzymes and thus significantly extending its half-life in biological systems.[2]
This enhanced stability is not merely a theoretical concept; it has been consistently demonstrated in numerous studies. Peptides containing D-amino acids exhibit significantly longer half-lives in human serum and plasma compared to their all-L-amino acid parent peptides.[3] For instance, a study on the antimicrobial peptide Kn2-7 and its D-enantiomer, dKn2-7, revealed that after 24 hours in 25% human serum, 78.5% of dKn2-7 remained intact, while only 1.0% of the L-form, Kn2-7, was left.[4] This dramatic increase in stability is a critical factor in improving the pharmacokinetic profile of peptide-based drugs, allowing for less frequent dosing and sustained therapeutic effects.
Enhancing Bioavailability and Modulating Activity
The increased stability imparted by D-amino acids directly translates to improved bioavailability.[5] By resisting premature degradation in the gastrointestinal tract and bloodstream, a higher concentration of the active peptide can reach its target site. This is a crucial consideration for the development of orally administered peptide drugs, a long-standing challenge in the pharmaceutical industry.[6]
Beyond stability, the incorporation of D-amino acids can also modulate the biological activity of a peptide. The specific stereochemistry of a D-amino acid can alter the peptide's three-dimensional conformation, which in turn can influence its binding affinity and selectivity for its target receptor.[7] This can lead to the development of peptides with enhanced potency or altered signaling properties.
Conformational Effects of D-Amino Acid Incorporation
The introduction of a D-amino acid into a peptide sequence can have significant effects on its secondary and tertiary structure. While a complete substitution of L-amino acids with D-amino acids in a process called retro-inversion can sometimes preserve the overall topology, single or multiple D-amino acid substitutions can induce localized conformational changes.[7] These changes can range from promoting the formation of β-turns to disrupting helical structures.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying these conformational changes. By analyzing the differential absorption of left- and right-circularly polarized light, researchers can gain insights into the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[8] This information is crucial for understanding the structure-activity relationship and for rationally designing peptides with desired conformational properties.
Data Presentation: Quantitative Impact of D-Amino Acid Substitution on Peptide Half-Life
The following table summarizes quantitative data from various studies, highlighting the significant increase in peptide half-life upon substitution with D-amino acids.
| Peptide | Modification | Matrix | Half-life (L-form) | Half-life (D-form/modified) | Fold Increase | Reference |
| GLP-1 | All D-amino acid analog | In vitro with Proteinase K | < 1 hour | > 4.8 hours (80% remaining at 6h) | > 4.8 | [1] |
| Kn2-7 | All D-amino acid analog | 25% Human Serum | ~1% remaining at 24h | 78.5% remaining at 24h | ~78.5 | [4] |
| MUC2 epitope peptide | D-amino acids at N- and C-termini | Human Serum | Degradable | Completely stable | N/A | [3] |
| Tam-labeled peptide 1 | N/A | Human Blood Plasma | 43.5 hours | N/A | N/A | [9] |
| Tam-labeled peptide 2 | N/A | Human Blood Plasma | 3.2 hours | N/A | N/A | [9] |
| Tam-labeled peptide 5 | Tam label at different position | Human Blood Plasma | 43.5 hours (peptide 1) | 3.8 hours | -11.4 | [9] |
Experimental Protocols
In Vitro Peptide Stability Assay in Human Serum/Plasma
This protocol outlines a general method for assessing the stability of a peptide in human serum or plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human serum or plasma (commercially available or ethically sourced)
-
Incubator or water bath at 37°C
-
Precipitating solution (e.g., acetonitrile, ethanol, or trichloroacetic acid)
-
Centrifuge
-
HPLC or LC-MS system for analysis
-
Low-bind tubes
Procedure:
-
Peptide Incubation:
-
Dilute the test peptide in human serum or plasma to the desired final concentration (e.g., 10-100 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.[9]
-
-
Protein Precipitation:
-
Immediately add a precipitating solution (e.g., 2 volumes of acetonitrile/ethanol (1:1, v/v)) to the aliquot to stop enzymatic degradation.[10]
-
Incubate the mixture at -20°C for at least 20 minutes to facilitate protein precipitation.[10]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the concentration of the intact peptide in the supernatant using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics.
-
Calculate the peptide half-life (t½) by fitting the data to a one-phase decay model.[9]
-
Proteolytic Degradation Assay using Trypsin
This protocol describes a method to assess the stability of a peptide against a specific protease, such as trypsin.
Materials:
-
Test peptide stock solution
-
Trypsin solution (e.g., MS-grade, resuspended in 50mM acetic acid and diluted in 40mM NH4HCO3/10% ACN to 20 µg/mL)[11]
-
Reaction buffer (e.g., 50mM Tris-HCl, pH 8, or 50mM ammonium bicarbonate, pH 7.8)[11]
-
Incubator at 37°C
-
Quenching solution (e.g., 1% trifluoroacetic acid or formic acid)[11]
-
HPLC or LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
Time-Course Analysis:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution.[11]
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to quantify the amount of undigested peptide.
-
Determine the rate of degradation and compare the stability of different peptide variants.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol provides a basic overview of how to perform CD spectroscopy to analyze the secondary structure of a peptide.
Materials:
-
Peptide sample (at least 95% pure)
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7)[8]
-
Quartz cuvette (e.g., 1 mm path length)[8]
-
CD spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the CD-compatible buffer to a final concentration of approximately 100 µM.[8]
-
Prepare a corresponding buffer blank.
-
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas.[13]
-
Set the desired temperature (e.g., 20°C).
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the CD signal (in millidegrees) to mean residue ellipticity.
-
Analyze the resulting spectrum to estimate the secondary structure content of the peptide.
-
Mandatory Visualizations
Signaling Pathway: D-Alanine Incorporation in Bacterial Cell Wall Synthesis
The following diagram illustrates the metabolic pathway of D-alanine and its incorporation into the peptidoglycan of bacterial cell walls. The synthesis of D-alanine is a crucial step that is often targeted by antibiotics. D-amino acid-containing peptides can interfere with this pathway, contributing to their antimicrobial activity.
Caption: D-Alanine metabolic pathway in bacteria.
Experimental Workflow: Peptide Stability and Activity Screening
This diagram outlines a typical experimental workflow for screening peptides for both their stability and biological activity. This systematic approach allows for the efficient identification of lead candidates with desirable therapeutic properties.
Caption: Workflow for peptide stability and activity screening.
Conclusion
The strategic incorporation of D-amino acids is a powerful and well-established method for enhancing the stability and therapeutic potential of peptide-based drugs. By providing resistance to proteolytic degradation, improving bioavailability, and allowing for the fine-tuning of biological activity, D-amino acid substitution is a cornerstone of modern peptide drug design. This technical guide provides a foundational understanding of the principles and experimental approaches involved, empowering researchers to leverage the unique properties of D-amino acids in the development of next-generation peptide therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. moodle2.units.it [moodle2.units.it]
Z-D-Tyr-OH vs. L-Tyrosine in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the naturally occurring amino acid L-tyrosine and its synthetic counterpart, N-benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH). While L-tyrosine is a fundamental component of numerous physiological processes, including protein synthesis, neurotransmission, and signal transduction, the introduction of this compound into biological systems presents a unique set of properties primarily dictated by its D-configuration and N-terminal protecting group. This document outlines the distinct biochemical roles of L-tyrosine, extrapolates the anticipated biological behavior of this compound based on established principles of stereochemistry in pharmacology, and provides detailed experimental protocols to empirically validate these hypotheses. The guide is intended to serve as a foundational resource for researchers exploring the potential of D-amino acid derivatives in drug design and development, particularly in the context of enhancing peptide stability and modulating tyrosine-dependent pathways.
Introduction: The Dichotomy of Tyrosine Isomers
L-tyrosine is a proteinogenic α-amino acid essential for a myriad of biological functions. Its phenolic side chain is a versatile substrate for post-translational modifications, most notably phosphorylation by tyrosine kinases, a cornerstone of intracellular signaling. Furthermore, L-tyrosine serves as the metabolic precursor to a class of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones, underscoring its critical role in neurobiology and endocrinology.
In contrast, this compound is a synthetic derivative of D-tyrosine, the unnatural enantiomer of L-tyrosine. The defining features of this compound are its D-stereoisomerism and the presence of a benzyloxycarbonyl (Z) group protecting the α-amino group. This N-terminal modification is often employed in peptide synthesis and can influence the molecule's solubility and interaction with biological membranes. The D-configuration, however, is the most significant determinant of its distinct biological profile. It is well-established that endogenous enzymes, particularly proteases and metabolic enzymes like tyrosine hydroxylase, exhibit a high degree of stereoselectivity for L-amino acids. This intrinsic resistance to enzymatic degradation is a key rationale for the incorporation of D-amino acids into therapeutic peptides to enhance their in vivo stability and prolong their half-life.
This guide will first detail the established biological roles and pathways of L-tyrosine and then present a comparative analysis of the hypothesized properties of this compound.
L-Tyrosine: The Biological Workhorse
Role in Protein Synthesis and Structure
As one of the 20 standard amino acids, L-tyrosine is a fundamental building block of proteins. Its aromatic side chain can participate in hydrophobic and stacking interactions, contributing to the tertiary and quaternary structure of proteins.
Precursor to Neurotransmitters and Hormones
The synthesis of catecholamines is initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in the pathway. Subsequently, L-DOPA is decarboxylated to dopamine, which can be further converted to norepinephrine and epinephrine. L-tyrosine is also a precursor for the synthesis of thyroid hormones (thyroxine and triiodothyronine) and melanin.
Metabolic fate of L-Tyrosine.
Signal Transduction via Tyrosine Phosphorylation
The hydroxyl group of L-tyrosine residues within proteins can be phosphorylated by tyrosine kinases. This reversible modification acts as a molecular switch, regulating protein activity, subcellular localization, and interaction with other proteins. Receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases are central to numerous signaling pathways that control cell growth, differentiation, and metabolism.
General RTK signaling pathway.
This compound: A Stereochemical Outlier with Therapeutic Potential
Direct biological data for this compound is limited. However, based on the established principles of D-amino acid biochemistry, we can extrapolate its likely behavior in biological systems.
Enzymatic Stability
The primary anticipated advantage of this compound, particularly when incorporated into a peptide, is its resistance to proteolysis. Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds adjacent to D-amino acids. The N-terminal Z group can also provide some steric hindrance against aminopeptidases. This enhanced stability is expected to significantly increase the in-vivo half-life of peptides containing this residue.
Metabolic Inertness
This compound is not expected to be a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. Therefore, it is unlikely to contribute to the production of neurotransmitters. This makes it a suitable negative control in studies investigating L-tyrosine-dependent neurotransmitter synthesis.
Potential for Competitive Inhibition
While not a substrate for metabolic enzymes, this compound may act as a competitive inhibitor for processes that recognize the tyrosine side chain. This could include:
-
Amino Acid Transporters: this compound might compete with L-tyrosine for uptake into cells via neutral amino acid transporters.
-
Tyrosine Kinases: It is plausible that this compound could bind to the ATP-binding or substrate-binding pocket of some tyrosine kinases, potentially acting as an inhibitor. The Z-group could further influence these interactions.
Hypothesized competitive inhibition by this compound.
Quantitative Data Comparison
Direct comparative quantitative data for this compound is largely unavailable. The following tables summarize known data for L-tyrosine and highlight the parameters that require experimental determination for this compound.
Table 1: Physicochemical Properties
| Property | L-Tyrosine | This compound |
| Molecular Formula | C₉H₁₁NO₃ | C₁₇H₁₇NO₅ |
| Molecular Weight | 181.19 g/mol | 315.32 g/mol |
| Water Solubility | 0.45 mg/mL at 25°C | Expected to be lower than L-tyrosine |
| Stereochemistry | L-configuration | D-configuration |
Table 2: Pharmacokinetic Parameters (Hypothetical Comparison)
| Parameter | L-Tyrosine | This compound (Hypothesized) |
| Bioavailability (Oral) | ~60% | To be determined; likely lower due to protecting group |
| Half-life (t₁/₂) | Variable; generally short | To be determined; expected to be longer |
| Metabolism | Incorporated into proteins; precursor for neurotransmitters | Expected to be minimal; primarily renal clearance |
| Protein Binding | Low | To be determined |
Detailed Experimental Protocols
The following protocols are designed to empirically test the hypothesized differences between L-tyrosine and this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on cell metabolic activity, a proxy for cell viability.
Materials:
-
Cells of interest (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
L-tyrosine and this compound stock solutions (dissolved in a suitable solvent, e.g., DMSO or sterile water with pH adjustment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of L-tyrosine and this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Workflow for the MTT cell viability assay.
Proteolytic Stability Assay (HPLC-based)
This assay evaluates the resistance of a peptide containing either L-tyrosine or D-tyrosine (from this compound after deprotection and incorporation) to degradation by proteases.
Materials:
-
Synthetic peptides (e.g., a short peptide with a tyrosine residue in the middle, one with L-Tyr and one with D-Tyr)
-
Protease solution (e.g., trypsin or chymotrypsin in appropriate buffer)
-
Quenching solution (e.g., 10% trifluoroacetic acid, TFA)
-
HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Prepare stock solutions of the L-peptide and D-peptide.
-
Incubate a known concentration of each peptide with the protease solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the enzymatic activity by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
Calculate the half-life of each peptide.
Tyrosine Kinase Inhibition Assay
This in vitro assay determines the inhibitory potential of this compound against a specific tyrosine kinase.
Materials:
-
Recombinant tyrosine kinase (e.g., EGFR, Src)
-
Tyrosine-containing peptide substrate
-
This compound and a known inhibitor (e.g., staurosporine)
-
ATP (with γ-³²P-ATP for radioactive detection, or unlabeled for antibody-based detection)
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting, or anti-phosphotyrosine antibody and ELISA)
Procedure:
-
In a microplate, combine the tyrosine kinase, peptide substrate, and varying concentrations of this compound or the control inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value.
Conclusion
L-tyrosine and this compound represent two molecules with fundamentally different roles in biological systems, dictated by their stereochemistry. While L-tyrosine is an active participant in a wide array of metabolic and signaling pathways, this compound is hypothesized to be a more stable, metabolically inert compound with potential applications as a tool for probing tyrosine-dependent processes or as a component of stabilized therapeutic peptides. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these hypotheses, paving the way for a deeper understanding of the biological implications of D-amino acid substitution and its potential in drug development.
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. These temporary chemical modifications shield reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the controlled, sequential assembly of the desired peptide chain. This technical guide provides a comprehensive exploration of the core principles of protecting groups in peptide synthesis, with a focus on the two dominant strategies: Fmoc/tBu and Boc/Bzl. We will delve into the mechanisms of action, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize key workflows and logical relationships.
The Principle of Orthogonal Protection
The foundation of modern solid-phase peptide synthesis (SPPS) lies in the concept of orthogonal protection. This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable under specific chemical conditions that do not affect the others.[1][2] This allows for the selective deprotection of specific functional groups, enabling the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1][2]
A typical orthogonal protection scheme in SPPS involves three main categories of protecting groups:
-
Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]
-
"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[3]
-
Auxiliary Orthogonal Protecting Groups: These are employed for specific on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent protecting groups.
This multi-layered approach provides the necessary control to construct not only linear peptides but also complex architectures with diverse functionalities.[2]
The principle of orthogonal protection in peptide synthesis.
Major Nα-Protecting Group Strategies: Fmoc vs. Boc
The two most widely adopted strategies in solid-phase peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches. The choice between them is a critical decision that depends on the target peptide's sequence, length, complexity, and the presence of sensitive residues.[4]
The Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of the most common SPPS strategy.[5] It is a base-labile protecting group, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] This mild deprotection condition allows for the use of acid-labile tert-butyl (tBu) based protecting groups for the side chains, creating a fully orthogonal system.[7]
Mechanism of Fmoc Deprotection: The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, such as piperidine. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate, which is subsequently trapped by the amine.[5]
Mechanism of Fmoc deprotection by piperidine.
The Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc) strategy is the older of the two major methods and relies on graded acid lability. The Nα-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[4] Side-chain protecting groups are typically benzyl (Bzl)-based, which are also acid-labile but require a stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[7]
Mechanism of Boc Deprotection: The acid-catalyzed removal of the Boc group involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[8]
Mechanism of TFA-mediated Boc deprotection.
Quantitative Comparison of Fmoc and Boc Strategies
The choice between Fmoc and Boc strategies often depends on the specific requirements of the peptide being synthesized. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: General Performance Comparison
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Side-Chain Protection | Acid-labile (tBu-based) | Strong acid-labile (Bzl-based) |
| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., HF) |
| Orthogonality | Fully Orthogonal | Quasi-orthogonal |
| Typical Crude Purity | 50-90%[9] | Generally higher for hydrophobic peptides[] |
| Typical Overall Yield | Moderate to High[9] | Moderate to High |
| Aggregation Issues | More frequent | Less frequent |
| Suitability | Acid-sensitive peptides, complex peptides[7] | Hydrophobic peptides, long sequences[] |
Table 2: Side Reaction Propensity
| Side Reaction | Fmoc/tBu Strategy | Boc/Bzl Strategy | Mitigation Strategies |
| Aspartimide Formation | Significant, especially at Asp-Gly, Asp-Asn sequences. Can be >40% in problematic sequences.[11] | Minimal | Use of Hmb backbone protection, addition of HOBt to deprotection solution, use of milder bases like piperazine.[6][12] |
| Diketopiperazine (DKP) Formation | High at the dipeptide stage, especially with Pro or Gly at the C-terminus. Can be >90% in susceptible sequences.[13] | Minimal | Use of 2-chlorotrityl chloride resin, coupling of dipeptides.[9] |
| Racemization | Lower risk with most coupling reagents.[14] | Higher risk with certain activation methods. | Use of coupling reagents like HATU/HOAt, maintaining low temperatures.[14] |
| Alkylation of Sensitive Residues (Trp, Met, Cys) | Minimal during chain assembly. | Significant during final cleavage due to carbocation formation. | Use of scavengers (e.g., TIS, EDT, thioanisole) in the cleavage cocktail.[4] |
Table 3: Deprotection and Coupling Efficiency
| Parameter | Condition | Result |
| Fmoc Deprotection Time | 20% Piperidine in DMF | 2 x 5-10 min at RT is standard.[15] |
| Boc Deprotection Time | 55% TFA/DCM | 30 min at RT, shown to yield higher purity than 100% TFA in some cases.[16][17] |
| 100% TFA | 5-15 min at RT, very rapid but may increase side products.[16][17] | |
| Coupling Reagent Efficacy (Difficult Sequence) | HATU (2 x 20 min) | Crude Purity: ~84%[18] |
| HBTU (2 x 20 min) | Crude Purity: Not Reported, but generally lower than HATU.[14] | |
| COMU (2 x 20 min) | Crude Purity: ~79%[18] |
Experimental Protocols
This section provides detailed methodologies for key experiments in peptide synthesis using both Fmoc and Boc strategies.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Z-D-Tyr-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Carbobenzyloxy-D-tyrosine (Z-D-Tyr-OH), a crucial building block in peptide synthesis and drug discovery. This document outlines its physicochemical properties, applications, and a detailed experimental protocol for its use in solid-phase peptide synthesis.
Core Data Presentation
The following tables summarize the key quantitative and qualitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 64205-12-5 | [1][2] |
| Molecular Weight | 315.32 g/mol | [1] |
| Molecular Formula | C₁₇H₁₇NO₅ | [1] |
| Form | Powder | [1] |
| Assay | ≥98.0% (TLC) | [1] |
Table 2: Identification and Database Information
| Identifier | Value |
| Synonyms | Z-D-tyrosine |
| Beilstein/REAXYS Number | 6071009 |
| MDL Number | MFCD00063031 |
| PubChem Substance ID | 57653809 |
Applications in Research and Development
This compound is a valuable amino acid derivative primarily utilized in the synthesis of peptides and peptidomimetics. Its D-configuration offers a strategic advantage in drug design by enhancing the proteolytic stability of the resulting peptides, a critical factor for improving their in vivo half-life.
Key application areas include:
-
Peptide Synthesis: It serves as a fundamental building block in the synthesis of peptides for various therapeutic and research applications.[3]
-
Drug Development: The incorporation of this compound into peptide structures can enhance their stability and bioavailability, making it a key component in the formulation of novel therapeutics.[3]
-
Neuroscience Research: As a derivative of tyrosine, it plays a role in studies related to neurotransmitter synthesis, particularly dopamine, which is valuable for research into neurological disorders.[3]
Experimental Protocols
The following is a detailed methodology for the incorporation of a protected D-tyrosine derivative in solid-phase peptide synthesis (SPPS). This protocol is adapted from established methods for similar amino acid derivatives and serves as a representative workflow.
Objective: Manual solid-phase synthesis of a model peptide containing a protected D-tyrosine residue on a Merrifield resin.
Materials:
-
Merrifield resin
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Pyridine
-
Hydrofluoric acid (HF)
-
p-Cresol
-
Thioanisole
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Attachment:
-
Dissolve the first Boc-protected amino acid in a mixture of ethanol and water.
-
Neutralize with an aqueous solution of cesium carbonate to pH 7.0.
-
Lyophilize to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in DMF and add it to the swollen resin.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat with 50% TFA in DCM for 2 minutes, filter, and then treat with a fresh solution for 30 minutes.
-
Wash the resin with DCM, isopropanol, and then DCM again.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat with 10% DIEA in DMF twice.
-
Wash the resin with DMF.
-
-
Coupling (for this compound or other amino acids):
-
In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DCC (3 eq.) in DCM and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction using the Kaiser test.
-
-
Capping (if coupling is incomplete):
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM.
-
-
Washing: After successful coupling, wash the resin with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry under vacuum.
-
Transfer the dried peptide-resin to an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating this compound.
Caption: Logical relationships of this compound in research and development.
References
Solubility Profile of Z-D-Tyr-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Carbobenzoxy-D-tyrosine (Z-D-Tyr-OH), a protected amino acid commonly used in peptide synthesis and other chemical applications. Understanding the solubility of this compound in various solvents is critical for designing and optimizing experimental conditions, including reaction setups, purification protocols, and formulation strategies.
Core Concepts in Solubility
The solubility of a compound is influenced by a variety of factors, including the physicochemical properties of both the solute (this compound) and the solvent, as well as external conditions such as temperature and pressure. Key molecular characteristics of this compound that dictate its solubility include:
-
Polarity: The presence of a polar carboxylic acid group and a phenolic hydroxyl group, along with a non-polar benzyl protecting group, gives this compound an amphiphilic character.
-
Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing interactions with protic solvents.
-
Crystalline Structure: The arrangement of molecules in the solid state can impact the energy required to dissolve the compound.
Quantitative Solubility Data
Direct quantitative solubility data for this compound is not extensively available in the public domain. However, data for its enantiomer, Z-L-Tyr-OH, provides a strong proxy, as enantiomers typically exhibit identical solubility in achiral solvents. The following table summarizes the available quantitative and qualitative solubility information.
| Solvent | Chemical Class | Solubility (mg/mL) | Remarks |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100[1][2] | Requires sonication for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[1][2] |
| Methanol | Alcohol | Soluble[3][4] | No quantitative data available for the D-isomer. The L-isomer is sparingly soluble.[] |
| Acetic Acid | Carboxylic Acid | Sparingly Soluble | Qualitative data for the L-isomer.[] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Based on data for a similar compound, Boc-D-Tyr(tBu)-OH.[6] |
| Water | Protic | Poorly Soluble | Based on the general properties of protected amino acids and data for related compounds. |
Disclaimer: The quantitative data for DMSO is for the L-enantiomer (Z-L-Tyr-OH). It is assumed that the D-enantiomer (this compound) will have comparable solubility in achiral solvents. The term "soluble" indicates that the compound can be dissolved to a degree suitable for most standard laboratory applications, while "sparingly soluble" suggests limited dissolution.
Factors Influencing Solubility in Practical Applications
In a laboratory setting, several factors can be manipulated to enhance the solubility of this compound:
-
Temperature: Gently warming the solvent can increase the solubility of many compounds. However, care must be taken to avoid degradation of the protected amino acid.
-
Sonication: The use of an ultrasonic bath can help to break down solid aggregates and facilitate dissolution.[1][2]
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of protected amino acids. It is crucial to use high-purity, anhydrous solvents.
-
Co-solvents: Employing a mixture of solvents can sometimes achieve a higher solubility than a single solvent system.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
High-purity solvent of interest
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for a short period to let undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with UV detection).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
Commercial Suppliers and Technical Guide for High-Purity Z-D-Tyr-OH
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental outcomes. N-α-Cbz-D-tyrosine (Z-D-Tyr-OH), a protected form of the D-enantiomer of tyrosine, is a key building block in the synthesis of peptides and other complex organic molecules. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, experimental protocols for its use, and its relevance in biological signaling pathways.
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer this compound, with purity levels typically exceeding 98%. The most common analytical methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Analytical Method | Appearance |
| TCI America [1][] | N-Carbobenzoxy-D-tyrosine | 64205-12-5 | C₁₇H₁₇NO₅ | >98.0% | HPLC | White to light yellow powder/crystal |
| Chem-Impex [3] | Z-D-tyrosine | 64205-12-5 | C₁₇H₁₇NO₅ | ≥99% | HPLC | White powder |
| Sigma-Aldrich [4] | This compound | 64205-12-5 | C₁₇H₁₇NO₅ | ≥98.0% | TLC | Powder |
| AdooQ Bioscience [5] | Z-D-tyrosine | Not Specified | Not Specified | >99% | HPLC | Not Specified |
| BOC Sciences | N-Cbz-L-tyrosine* | 1164-16-5 | C₁₇H₁₇NO₅ | ≥98% | HPLC | Off-white Solid |
| CymitQuimica [6] | N-Carbobenzoxy-D-tyrosine | Not Specified | C₁₇H₁₇NO₅ | >98.0% | HPLC (T) | White to Light yellow powder to crystal |
| CP Lab Safety [7] | N-Carbobenzoxy-D-tyrosine | Not Specified | Not Specified | min 98% | HPLC | Not Specified |
*Note: BOC Sciences lists the L-enantiomer, N-Cbz-L-tyrosine. Researchers should verify the specific enantiomer required for their application.[8]
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the carbobenzyloxy (Cbz or Z) group serves as a protecting group for the amine functionality of the D-tyrosine. This prevents unwanted side reactions during peptide chain elongation.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized workflow for incorporating a this compound residue into a peptide sequence using SPPS.
Methodology:
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
N-terminal Deprotection: If the resin is pre-loaded with an N-terminally protected amino acid, the protecting group (commonly Fmoc) is removed using a solution of piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove the deprotection agent and any byproducts.
-
Coupling of this compound: this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.
-
Washing: The resin is washed after the optional capping step.
-
Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Side-Chain Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z-group on the D-tyrosine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Peptide Purification: The crude peptide is precipitated, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quality Control of this compound using HPLC
Ensuring the purity of the starting material is crucial. A general HPLC method for assessing the purity of this compound is outlined below.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at wavelengths where the compound absorbs, typically 214 nm (for the peptide bond) and 254 nm (for the aromatic rings).
-
Sample Preparation: A known concentration of this compound is dissolved in the initial mobile phase composition.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Role in Signaling Pathways
While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their important roles in various physiological processes, particularly in the nervous system.[4] D-serine and D-aspartate, for example, are known to be involved in neurotransmission.[4] Although the specific roles of D-tyrosine are less well-characterized, its presence in certain biological systems suggests it may also have signaling functions.
One area of interest is the potential for D-amino acids to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. D-serine acts as a co-agonist at the NMDA receptor. Given the structural similarity, it is plausible that D-tyrosine or its derivatives could interact with this or other neuronal receptors.
The diagram below illustrates a simplified, hypothetical signaling pathway where a D-amino acid, such as a peptide containing D-tyrosine, could modulate neuronal signaling.
This guide provides a foundational understanding of the commercial landscape and technical considerations for working with high-purity this compound. For specific applications, researchers should consult detailed literature and optimize protocols accordingly.
References
- 1. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 4. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing D-Tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, facilitating the efficient assembly of amino acids into peptides on an insoluble resin support.[1] This methodology simplifies the purification process, as reagents and soluble by-products are removed by filtration and washing after each step.[1] The incorporation of D-tyrosine into peptide sequences is of significant interest in medicinal chemistry, as it can enhance peptide stability against enzymatic degradation and modulate biological activity.
This document provides detailed protocols for the incorporation of D-tyrosine into peptides using the two most prevalent SPPS strategies: Fmoc/tBu and Boc/Bzl. While the direct use of Z-D-Tyr-OH (N-benzyloxycarbonyl-D-tyrosine) for the stepwise addition of D-tyrosine in SPPS is uncommon due to the harsh conditions required for Z-group deprotection that are often incompatible with standard resins and side-chain protecting groups, this guide focuses on the industry-standard protected derivatives: Fmoc-D-Tyr(tBu)-OH and Boc-D-Tyr(Bzl)-OH.
Physicochemical Properties of D-Tyrosine Derivatives for SPPS
A thorough understanding of the properties of the protected D-tyrosine derivatives is crucial for successful synthesis.
| Property | Fmoc-D-Tyr(tBu)-OH | Boc-D-Tyr(Bzl)-OH |
| Formal Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid[2] | N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-D-tyrosine |
| CAS Number | 118488-18-9 | 108554-36-5 (D-form not specified, L-form is 2130-96-3)[3] |
| Molecular Formula | C₂₈H₂₉NO₅[4] | C₂₁H₂₅NO₅[3] |
| Molecular Weight | 459.5 g/mol [4] | 371.4 g/mol [3] |
| Appearance | White to off-white solid[5] | White solid |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl)[2] | Boc (tert-butyloxycarbonyl)[6] |
| Side-Chain Protecting Group | tBu (tert-butyl)[5] | Bzl (benzyl)[6] |
| Nα-Group Lability | Base-labile (e.g., 20% piperidine in DMF)[5] | Acid-labile (e.g., 25-50% TFA in DCM)[7] |
| Side-Chain Group Lability | Acid-labile (e.g., high concentration of TFA)[5] | Strong acid-labile (e.g., HF, TFMSA)[8] |
Experimental Workflows
The general workflow for SPPS involves the sequential deprotection of the Nα-protecting group and coupling of the subsequent amino acid until the desired sequence is assembled.[5]
General SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following protocols are provided for a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Protocol 1: Fmoc/tBu Strategy for Incorporating Fmoc-D-Tyr(tBu)-OH
This strategy utilizes the base-labile Fmoc group for Nα-protection and the acid-labile tBu group for the D-tyrosine side chain.[5]
Resin Preparation and Swelling
-
Place the appropriate resin (e.g., Wang or Rink Amide, 0.1 mmol) in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell the resin beads.[9]
-
Allow the resin to swell in DCM or N,N-Dimethylformamide (DMF) for 20-30 minutes.[10]
Nα-Fmoc Deprotection
-
Drain the swelling solvent.
-
Add a 20% solution of piperidine in DMF (5 mL) to the resin.
-
Agitate the mixture for 3-5 minutes and drain.[5]
-
Add a fresh aliquot of the 20% piperidine in DMF solution (5 mL).
-
Agitate for an additional 15-20 minutes to ensure complete deprotection.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.
Coupling of Fmoc-D-Tyr(tBu)-OH
-
In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (0.3 mmol, 3 eq.), a coupling reagent (e.g., HBTU, 0.3 mmol, 3 eq.), and an additive (e.g., HOBt, 0.3 mmol, 3 eq.) in DMF (2 mL).
-
Add a base, such as N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a recoupling.[11]
Peptide Chain Elongation
Repeat steps 2 (Nα-Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.[11]
-
Prepare a cleavage cocktail suitable for tyrosine-containing peptides. A common choice is Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).[12][13]
-
Add the cleavage cocktail (5-10 mL) to the dried peptide-resin in a well-ventilated fume hood.[9][14]
-
Gently agitate the mixture at room temperature for 2-3 hours.[9]
-
Filter the cleavage solution containing the peptide into a collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]
Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[5]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.[5]
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
Protocol 2: Boc/Bzl Strategy for Incorporating Boc-D-Tyr(Bzl)-OH
This classic approach uses the acid-labile Boc group for Nα-protection and the benzyl-based group for the D-tyrosine side chain, which requires a strong acid for removal.[8]
Resin Preparation and Swelling
-
Swell the solid support (e.g., Merrifield resin, 0.1 mmol) in DCM (5 mL) for 1 hour.[7]
Nα-Boc Deprotection
-
Wash the resin with DCM (3 x 5 mL).
-
Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM (5 mL) to the resin and agitate for 2 minutes.[7]
-
Filter and add a fresh solution of 25-50% TFA in DCM (5 mL) and agitate for 30 minutes.[11]
-
Wash the resin with DCM (3 x 5 mL) and isopropanol (2 x 5 mL), followed by DCM (3 x 5 mL).[11]
Neutralization
-
Wash the resin with DMF (3 x 5 mL).
-
Add a solution of 10% DIEA in DMF (5 mL) and agitate for 5 minutes. Repeat this step.[11]
-
Wash the resin with DMF (5 x 5 mL).
Coupling of Boc-D-Tyr(Bzl)-OH
-
In a separate vial, pre-activate Boc-D-Tyr(Bzl)-OH (0.3 mmol, 3 eq.) with a coupling reagent such as DIC (0.3 mmol, 3 eq.) and an additive like HOBt (0.3 mmol, 3 eq.) in DMF for 10 minutes.[6]
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate for 1-4 hours at room temperature.[6]
-
Monitor the reaction completion using the ninhydrin test.[6]
Peptide Chain Elongation
Repeat steps 2 (Nα-Boc Deprotection), 3 (Neutralization), and 4 (Coupling) for each subsequent amino acid.
Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin and dry it under vacuum.
-
For Boc/Bzl chemistry, a strong acid cleavage is required, typically with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This must be performed in a specialized apparatus by trained personnel.[8][11]
-
A typical cleavage cocktail is HF/anisole (9:1, v/v) at 0°C for 1-2 hours.[11]
Peptide Precipitation and Purification
Follow the same procedure as in Protocol 1, step 6.
Data Presentation: Comparison of Coupling Reagents and Cleavage Cocktails
The choice of coupling reagent and cleavage cocktail is critical for the synthesis of high-purity peptides.
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | Carbodiimide | DIC/HOBt[6] | Good | 1 - 4 hours[6] | Low to Moderate[6] | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS.[6] |
| Uronium/Aminium Salts | Uronium/Aminium | HBTU, HATU, HCTU[6] | Very Good to Excellent[6] | 15 - 60 minutes[6] | Low[16] | HATU is often superior for difficult couplings. HCTU is a cost-effective alternative.[16][17] |
| Phosphonium Salts | Phosphonium | PyBOP, PyAOP[6][16] | Very Good to Excellent[16] | 15 - 60 minutes | Low to Moderate[16] | PyAOP is particularly effective for sterically hindered amino acids.[18] |
Table 2: Recommended Cleavage Cocktails for Tyr-Containing Peptides
| Cleavage Cocktail | Composition | Scavengers | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[9] | Triisopropylsilane (TIS) | A good starting point for most peptides, including those with Tyrosine, and is a low-odor option.[9] TIS is an effective scavenger for carbocations.[9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[9][12] | Phenol, Thioanisole, EDT | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, or Trp in addition to Tyr.[9][12] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS[13] | Phenol, TIS | Effective for scavenging trityl-based protecting groups.[12][13] |
Troubleshooting and Optimization
Cleavage Cocktail Selection Logic
Caption: Decision logic for selecting a cleavage cocktail.
Incomplete Coupling: If the ninhydrin test remains positive, indicating unreacted amino groups, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended. For persistently difficult couplings, switching to a more powerful coupling reagent like HATU may be necessary.
Side Reactions during Cleavage: The primary side reaction for tyrosine during cleavage is alkylation of the phenol side chain by carbocations generated from protecting groups.[9] The use of scavengers like TIS, phenol, and thioanisole is crucial to trap these reactive species and prevent the formation of byproducts.[9][13]
Conclusion
The successful solid-phase synthesis of peptides containing D-tyrosine is readily achievable through the careful selection of an appropriate protection strategy (Fmoc/tBu or Boc/Bzl), efficient coupling reagents, and optimized cleavage conditions. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can effectively synthesize high-purity D-tyrosine-containing peptides for a wide range of applications in research and drug development.
References
- 1. bachem.com [bachem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-D-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. Unlike solid-phase synthesis, all reactants are dissolved in a suitable solvent, which facilitates purification of intermediates and is highly amenable to large-scale production. The incorporation of unnatural D-amino acids, such as D-tyrosine, is a key strategy to enhance the proteolytic stability and modulate the biological activity of synthetic peptides.
This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH) in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group is a robust amine-protecting group, readily removed by catalytic hydrogenation, offering orthogonality to many other protecting groups used in peptide chemistry.[1][2] These guidelines will cover coupling strategies, deprotection, purification, and troubleshooting to enable the successful synthesis of tyrosine-containing peptides.
Key Considerations for Using this compound
The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can lead to side reactions, such as O-acylation, if left unprotected.[3][4] While for short peptides or with careful selection of coupling reagents, the hydroxyl group may not require protection, for longer or more complex syntheses, side-chain protection is recommended to avoid impurity formation and improve yields.[3] Common protecting groups for the tyrosine hydroxyl group compatible with Z-group protection include benzyl (Bzl) and 2,6-dichlorobenzyl.[5]
Racemization at the α-carbon is a potential side reaction during the activation of the carboxyl group of any amino acid.[6][7] The use of coupling additives like 1-hydroxybenzotriazole (HOBt) is crucial to suppress this side reaction.[7][8]
Experimental Protocols
Protocol 1: Coupling of this compound to an Amino Acid Ester using DIC/HOBt
This protocol describes a standard and cost-effective method for peptide bond formation in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.
-
Neutralization: Add NMM (1.0 equivalent) or DIPEA (1.0 equivalent) to the stirred solution to neutralize the hydrochloride salt and liberate the free amine of the amino acid ester.
-
Addition of Additive: Add HOBt (1.1 equivalents) to the reaction mixture.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add DIC (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Z-protected dipeptide.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Deprotection of the N-terminal Z-group by Catalytic Hydrogenation
This protocol describes the removal of the Z-group to allow for further peptide chain elongation.
Materials:
-
Z-protected peptide
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
Data Presentation
The following tables provide a comparative overview of common coupling reagents and typical reaction parameters for the solution-phase synthesis of a dipeptide using this compound.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent/System | Typical Yield | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Good to Excellent | Moderate | Cost-effective, readily available.[9] | Can be sluggish with sterically hindered amino acids.[9] |
| EDC/HOBt | Good to Excellent | Moderate | Water-soluble byproducts, easy removal.[9][10] | Can be less effective in non-polar organic solvents. |
| HBTU/DIPEA | Excellent | Low | Fast reaction times, high efficiency.[9][11] | More expensive, potential for guanidinylation side reaction.[8] |
| PyBOP/DIPEA | Excellent | Low | Effective for sterically hindered couplings.[11] | Higher cost. |
| T3P® | Good to Excellent | Low | Green coupling reagent, byproducts are water-soluble.[12] | May require specific solvent systems like EtOAc.[12] |
Table 2: Typical Reaction Parameters for the Synthesis of Z-D-Tyr-Gly-OMe
| Parameter | DIC/HOBt | HBTU/DIPEA |
| This compound (eq.) | 1.0 | 1.0 |
| H-Gly-OMe·HCl (eq.) | 1.0 | 1.0 |
| Coupling Reagent (eq.) | 1.1 (DIC) | 1.1 (HBTU) |
| Additive (eq.) | 1.1 (HOBt) | - |
| Base (eq.) | 1.0 (NMM) | 2.0 (DIPEA) |
| Solvent | DCM or DMF | DMF |
| Temperature | 0 °C to RT | RT |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (crude) | >90% | >95% |
Visualizations
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Cleavage of the Z Protecting Group from D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules in the pharmaceutical industry.[1][2] Its popularity stems from its stability under a variety of reaction conditions and the relative ease of its removal. This document provides detailed application notes and protocols for the cleavage of the Z protecting group from D-tyrosine, a non-proteinogenic amino acid of significant interest in drug design and development. The primary methods discussed are catalytic hydrogenolysis and acid-mediated cleavage.
Deprotection Strategies Overview
The selection of an appropriate deprotection strategy for Z-D-tyrosine is critical and depends on factors such as the presence of other functional groups within the molecule, the desired scale of the reaction, and the available laboratory equipment.
-
Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Z group removal.[3] It involves the cleavage of the benzyl C-O bond using hydrogen in the presence of a palladium catalyst. A significant advantage of this method is the formation of benign byproducts: toluene and carbon dioxide.[1] Transfer hydrogenolysis presents a safer alternative to the use of flammable hydrogen gas by employing a hydrogen donor in situ.[3]
-
Acidic Cleavage: Strong acidic conditions can also be employed to effectively remove the Z group.[3] This method is particularly useful when the substrate is incompatible with catalytic hydrogenation, for example, due to the presence of other reducible functional groups.[3] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) are commonly used.[3][4]
Data Presentation: Comparison of Z-Deprotection Methods
The following table summarizes quantitative data for common Z-deprotection methods applicable to D-tyrosine and related amino acid derivatives.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Catalytic Hydrogenolysis (H₂ gas) | 10% Pd/C | Methanol (MeOH) | Room Temperature | < 2 | >95 | [1][5] |
| Transfer Hydrogenolysis | 10% Pd/C, Formic Acid | Methanol (MeOH) | Room Temperature | Minutes | 89-95 | [6] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | Variable | Not Specified | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a standard procedure for the deprotection of Z-D-tyrosine using palladium on carbon and hydrogen gas.[1][2]
Materials:
-
Z-D-tyrosine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® or a suitable filtration medium
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve Z-D-tyrosine (1.0 equivalent) in methanol (10-20 mL per mmol of substrate) in a reaction flask.
-
Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd) under an inert atmosphere if possible.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed and purged of air.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry completely in the air as it can be pyrophoric. Quench the catalyst on the Celite® pad with water before disposal.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-tyrosine.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Transfer Hydrogenolysis using Formic Acid
This protocol provides a method for Z-deprotection using formic acid as the hydrogen donor in the presence of Pd/C, avoiding the need for a hydrogen gas cylinder.[1][6]
Materials:
-
Z-D-tyrosine
-
10% Palladium on Carbon (Pd/C) (10-20 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH) (2-5 equivalents)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve Z-D-tyrosine (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The product will be the formate salt. If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction or precipitation.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.[3]
Materials:
-
Z-D-tyrosine
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve Z-D-tyrosine (1.0 equivalent) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature in a well-ventilated fume hood.
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of D-tyrosine.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield D-tyrosine hydrobromide.
Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: Workflow for the deprotection of Z-D-Tyrosine.
References
Application Notes and Protocols for Z-D-Tyr-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH) in the synthesis of bioactive peptides. The incorporation of the D-enantiomer of tyrosine can confer unique and advantageous properties to peptides, including enhanced stability against enzymatic degradation and novel biological activities. A significant application highlighted is the development of peptides with anti-melanogenic properties for the cosmetic and pharmaceutical industries.
Rationale for Incorporating this compound into Bioactive Peptides
The introduction of D-tyrosine, protected with the benzyloxycarbonyl (Z) group, into a peptide sequence is a strategic decision to enhance its therapeutic potential. The key advantages include:
-
Increased Proteolytic Stability: Natural proteases are stereospecific for L-amino acids. The presence of a D-amino acid at a potential cleavage site can render the peptide bond resistant to enzymatic degradation, thereby increasing its in vivo half-life.
-
Modulated Bioactivity: The change in stereochemistry from L- to D-tyrosine can alter the peptide's three-dimensional structure. This can lead to modified receptor binding affinities and potentially novel or enhanced biological activities. For instance, D-tyrosine and peptides containing it have been shown to competitively inhibit tyrosinase, the key enzyme in melanin synthesis, leading to an anti-melanogenic effect.[1][2][3][4]
-
Orthogonal Protection Strategy: The Z-group is stable under the conditions used for Fmoc and Boc solid-phase peptide synthesis (SPPS), allowing for its selective removal at a desired stage. It is typically cleaved by catalytic hydrogenation, providing an orthogonal deprotection strategy.[5]
Key Applications in Bioactive Peptide Development
A prominent application of this compound is in the synthesis of cosmetic and dermatological peptides with skin-lightening properties. Research has demonstrated that adding D-tyrosine to the terminus of existing bioactive peptides, such as the anti-wrinkle peptide pentapeptide-18, can endow them with an additional anti-melanogenic effect without compromising their original function.[1][2][4] These dual-function peptides are highly valuable in the development of advanced skincare products.
Data Presentation: Quantitative Analysis of D-Tyrosine Containing Peptides
The following tables summarize quantitative data from studies on peptides incorporating D-tyrosine, highlighting their anti-melanogenic efficacy and synthesis outcomes.
Table 1: Anti-Melanogenic Activity of D-Tyrosine and D-Tyrosine-Containing Peptides
| Compound | Concentration (µM) | Melanin Content Reduction (%) | Tyrosinase Activity Reduction (%) | Cell Line | Reference |
| D-Tyrosine | 500 | ~50 | - | MNT-1 | [1] |
| Pentapeptide-18 with N-terminal D-Tyr | 500 | ~18 | ~18 | MNT-1 | [1][3] |
| Pentapeptide-18 with C-terminal D-Tyr | 500 | ~25 | ~25 | MNT-1 | [1][3] |
| GHK with C-terminal D-Tyr | 100 | Significant reduction | - | MNT-1 | [1][4] |
| GHK with C-terminal D-Tyr | 500 | Further significant reduction | - | MNT-1 | [1][4] |
| GEKG with C-terminal D-Tyr | - | Significant reduction | - | MNT-1 | [1] |
Table 2: Tyrosinase Inhibition by Various Peptides
| Peptide/Compound | IC50 Value | Source/Type | Reference |
| EF-5 | 0.46 mM | Synthetic Peptide | [6] |
| Arbutin | 5.73 mM | Natural Compound | [6] |
| Glutathione | 1.18 mM | Tripeptide | [6] |
| Kojic Acid | 47 µM | Fungal Metabolite | [3] |
| Peptide P5 | 12.1 µM | Synthetic Peptide | [3] |
Table 3: Illustrative Purity and Yield for a Model Hexapeptide Synthesis
| D-Histidine Derivative Used | Synthesis Strategy | Crude Purity (%) | Final Purity after Purification (%) |
| Z-D-His-OH | Solution-Phase/SPPS | 85.2 | >98 |
| Fmoc-D-His(Trt)-OH | Fmoc-SPPS | 88.5 | >98 |
| Boc-D-His(Tos)-OH | Boc-SPPS | 90.1 | >98 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model peptide containing this compound using a standard Fmoc/tBu strategy, where the Z-group on D-tyrosine is retained on the final peptide.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Fmoc-amino acid):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
Confirm complete coupling with a Kaiser test (should be negative).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound instead of an Fmoc-amino acid. The hydroxyl group of tyrosine does not require additional protection as it is less reactive than the alpha-amino group.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
-
Purification:
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation (if required)
If the final peptide requires a free N-terminus, the Z-group can be removed by catalytic hydrogenation. This is typically performed in the solution phase after cleavage from the resin.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Solvent (e.g., methanol, ethanol, or acetic acid)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Protocol 3: Tyrosinase Inhibition Assay
This protocol is used to determine the inhibitory effect of the synthesized peptides on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test peptide
-
Kojic acid (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test peptide and kojic acid in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test peptide or control solution, 100 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of dopachrome formation (change in absorbance per minute).
-
Determine the percentage of tyrosinase inhibition for each peptide concentration compared to the uninhibited control.
-
Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the tyrosinase activity.[2][6]
Mandatory Visualizations
Caption: Workflow for the synthesis and evaluation of this compound containing peptides.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of D-Tyrosine peptides.
References
- 1. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for Tyrosine-Related Compounds in Neuroscience Drug Discovery
Executive Summary
Initial investigations into the direct applications of Z-D-Tyr-OH (N-Cbz-D-tyrosine) in neuroscience drug discovery reveal a significant gap in the scientific literature. This compound is predominantly documented as a protected amino acid derivative used as a building block in chemical peptide synthesis. There is no substantial evidence to suggest its use as an active pharmacological agent in neuroscience research.
However, the query likely stems from an interest in the broader roles of tyrosine and its analogs in modulating neurological pathways. Therefore, this document provides detailed application notes and protocols for closely related and highly relevant topics:
-
L-Tyrosine: The biological precursor to critical catecholamine neurotransmitters.
-
Tyrosine Kinase Inhibitors (TKIs): A major class of drugs that target signaling pathways often dysregulated in neurological disorders.
-
STAT3 Signaling Pathway: A key downstream effector of tyrosine kinase activity and a therapeutic target in various central nervous system (CNS) diseases.
These sections are designed to provide practical, actionable information for researchers in neuroscience drug discovery.
Section 1: L-Tyrosine as a Modulator of Catecholamine Neurotransmission
Application Note 1: Investigating L-Tyrosine for Cognitive Enhancement and Neurological Support
Background: L-Tyrosine is the natural, biologically active enantiomer of tyrosine. It serves as the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine. Its supplementation is explored for enhancing cognitive function under demanding conditions and as a potential adjunct in therapies for disorders involving catecholamine depletion, such as Parkinson's disease.[1][2][3][4] Unlike its L-isomer, D-Tyrosine does not effectively serve as a substrate for tyrosine hydroxylase, the key enzyme in this pathway, and therefore does not increase catecholamine synthesis.[5]
Mechanism of Action: L-Tyrosine crosses the blood-brain barrier and is converted to L-DOPA by tyrosine hydroxylase (TH). L-DOPA is subsequently decarboxylated to form dopamine. This pathway's activity is tightly regulated but can be influenced by substrate availability, especially during periods of high neuronal firing.
Key Research Applications:
-
Cognitive Function Studies: Assessing the impact of L-Tyrosine on working memory, cognitive flexibility, and attention in healthy subjects under stress or sleep deprivation.[1][4]
-
Preclinical Disease Models: Using animal models to determine if L-Tyrosine supplementation can restore neurotransmitter levels and improve motor or cognitive deficits.
-
In Vivo Neurochemical Monitoring: Employing techniques like microdialysis to measure real-time changes in extracellular dopamine and norepinephrine levels in specific brain regions following L-Tyrosine administration.[5][6]
Data Presentation: L-Tyrosine Effects on Neurochemistry
Table 1: Impact of L-Tyrosine Administration on Catecholamine Indices in Rat Brain Data synthesized from in vivo microdialysis studies.
| Parameter | Brain Region | L-Tyrosine Concentration | Observed Effect | Reference |
| DOPAC Levels | Medial Prefrontal Cortex | 250 - 1000 µM | Significant Increase | [5] |
| HVA Levels | Medial Prefrontal Cortex | 1000 µM | Significant Increase | [5] |
| NE Metabolite (MHPG) | Medial Prefrontal Cortex | 500 - 1000 µM | Significant Increase | [5] |
| K+-Stimulated DA Efflux | Medial Prefrontal Cortex | 125 µM | Significant Increase | [5] |
| K+-Stimulated NE Efflux | Medial Prefrontal Cortex | 125 - 250 µM | Significant Increase | [5] |
Experimental Protocol 1: Assessing L-Tyrosine Effects on Neurotransmitter Release via In Vivo Microdialysis
Objective: To quantify changes in extracellular dopamine (DA) and its metabolites, DOPAC and HVA, in the rat striatum following systemic administration of L-Tyrosine.
Materials:
-
Stereotaxic frame for rodents
-
Microdialysis probes (2-4 mm membrane)
-
Anesthetic (e.g., isoflurane)
-
L-Tyrosine solution (for intraperitoneal injection)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC system with electrochemical detection (HPLC-ED)
Methodology:
-
Surgical Implantation: Anesthetize a rat and secure it in the stereotaxic frame. Implant a guide cannula aimed at the striatum. Allow the animal to recover for 48-72 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake, freely moving animal.
-
Baseline Collection: Begin perfusing the probe with aCSF at a low, constant rate (e.g., 1.0 µL/min). After a 90-minute equilibration period, collect baseline dialysate samples every 20 minutes for at least one hour.
-
L-Tyrosine Administration: Administer L-Tyrosine (e.g., 100 mg/kg, i.p.) or a saline vehicle control.
-
Post-Injection Collection: Continue collecting dialysate samples every 20 minutes for the next 3-4 hours.
-
Sample Analysis: Analyze the collected dialysate fractions for DA, DOPAC, and HVA concentrations using an HPLC-ED system.
-
Data Normalization: Express post-injection neurotransmitter levels as a percentage of the average baseline concentration for each animal.
-
Histology: After the experiment, verify the correct placement of the microdialysis probe in the striatum.
Visualization 1: Catecholamine Synthesis Pathway
Caption: The enzymatic conversion of L-Tyrosine to key neurotransmitters.
Section 2: Tyrosine Kinase Inhibitors (TKIs) as CNS Therapeutics
Application Note 2: Targeting Tyrosine Kinases for Neuro-oncology and Neuroinflammation
Background: Tyrosine kinases are fundamental enzymes in signal transduction, and their dysregulation is a hallmark of many diseases. In the CNS, TKIs are being investigated for their potential to treat brain tumors (e.g., glioblastoma) by inhibiting growth factor receptor signaling and to quell neuroinflammation by modulating signaling in microglia and astrocytes. The term "tyrphostins" refers to an early class of synthetic TKIs.[7]
Mechanism of Action: TKIs are small molecules that typically inhibit kinase activity by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. This action effectively blocks signal propagation, leading to reduced cell proliferation, survival, and inflammatory responses.[7][8]
Key Research Applications:
-
Screening for BBB Penetrance: Developing and testing TKI variants for their ability to cross the blood-brain barrier.
-
Neuro-oncology Models: Evaluating the efficacy of TKIs in orthotopic glioma models or patient-derived xenografts.
-
Neuroinflammation Assays: Using primary microglia or astrocyte cultures to assess the ability of TKIs to inhibit the production of inflammatory cytokines (e.g., TNF-α, IL-6) upon stimulation with lipopolysaccharide (LPS).
Visualization 2: General Workflow for TKI Screening in Neuroinflammation
Caption: A high-level workflow for identifying anti-inflammatory TKIs.
Section 3: Targeting the STAT3 Signaling Pathway in the CNS
Application Note 3: STAT3 Inhibition as a Strategy for Neurological Disease
Background: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that becomes activated via phosphorylation by upstream kinases, including receptor and non-receptor tyrosine kinases (e.g., JAKs, Src).[9][10] Constitutively active STAT3 is implicated in glioma progression and plays a pro-inflammatory role in astrocytes and microglia. Therefore, inhibiting STAT3 activation or function is an attractive therapeutic strategy.
Mechanism of Action: Upon phosphorylation at tyrosine 705 (Tyr705), STAT3 monomers dimerize via a reciprocal SH2 domain-phosphotyrosine interaction.[10] This dimer then translocates to the nucleus to regulate the expression of genes controlling cell survival, proliferation, and inflammation. Inhibition can be achieved by targeting upstream kinases (like JAKs) or by directly disrupting STAT3 dimerization or DNA binding.[10][11]
Key Research Applications:
-
Western Blotting: To detect levels of phosphorylated STAT3 (p-STAT3) in cell or tissue lysates as a primary readout of pathway activation.
-
Immunofluorescence: To visualize the nuclear translocation of STAT3 upon stimulation and its inhibition by test compounds.
-
Gene Expression Analysis: Using qPCR or RNA-Seq to measure changes in the expression of known STAT3 target genes (e.g., Bcl-xL, c-Myc, SOCS3).
Data Presentation: Representative IC50 Values for STAT3 Inhibitors
Table 2: Inhibitory Activity of Selected Small Molecules on STAT3 Signaling Note: These are examples from cancer cell line studies, as data from primary neuronal cells is less standardized.
| Compound | Assay | Target Cell Line | IC50 Value | Reference |
| S3I-201.1066 | STAT3 DNA-binding | MDA-MB-231 (Breast Cancer) | 35 µM | [12] |
| Cryptotanshinone | STAT3 Phosphorylation | Cell-free | 4.6 µM | [11] |
| S3I-201 | STAT3 DNA-binding | Cell-free | 86 µM | [11] |
Experimental Protocol 2: Western Blot Analysis of STAT3 Phosphorylation in Glioblastoma Cells
Objective: To determine if a test compound inhibits IL-6-induced STAT3 phosphorylation in a human glioblastoma cell line (e.g., U87-MG).
Materials:
-
U87-MG glioblastoma cells
-
Serum-free cell culture medium
-
Recombinant human IL-6
-
Test compound (dissolved in DMSO)
-
RIPA lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3
-
HRP-conjugated anti-rabbit secondary antibody
Methodology:
-
Cell Plating: Plate U87-MG cells and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium for 12-16 hours to reduce baseline signaling.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
Cytokine Stimulation: Add IL-6 (e.g., 20 ng/mL) to the medium and incubate for 30 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add RIPA buffer to lyse the cells. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with the anti-phospho-STAT3 primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Loading Control: Strip the membrane and re-probe with the anti-total-STAT3 antibody to ensure equal protein loading across lanes.
Visualization 3: The Canonical JAK-STAT3 Signaling Pathway
Caption: Key steps in the activation of the STAT3 signaling cascade.
References
- 1. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and cognitive effects of tyrosine intake in healthy human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Tyrosine on Parkinson's Disease: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of tyrosine on cognitive performance during extended wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine: effects on catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 12. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Z-D-Tyr-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Stability and Function with Z-D-Tyr-OH
The strategic incorporation of non-proteinogenic amino acids is a powerful tool in modern drug discovery for enhancing the therapeutic potential of peptides. N-benzyloxycarbonyl-D-tyrosine (this compound) is a protected form of the D-enantiomer of tyrosine. The introduction of D-amino acids, such as D-tyrosine, into a peptide backbone can significantly increase its resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability can lead to a longer in-vivo half-life and improved pharmacokinetic profiles.[1][2][3][4]
The benzyloxycarbonyl (Z or Cbz) group serves as a robust Nα-protecting group, preventing unwanted reactions at the amino terminus during peptide coupling.[4][5] While traditionally associated with solution-phase synthesis, the Z-group can be effectively utilized in solid-phase peptide synthesis (SPPS), particularly within Boc/Bzl-based strategies. The Z-group is typically removed by catalytic hydrogenolysis or under strong acidic conditions, such as with hydrofluoric acid (HF), which are often employed for the final cleavage of the peptide from the resin.[1][6]
The phenolic hydroxyl group of the tyrosine side chain is a critical functional group that can be susceptible to side reactions during synthesis if left unprotected.[7][8] Depending on the overall synthetic strategy, this group may require its own protecting group, such as a benzyl (Bzl) or tert-butyl (tBu) ether, to prevent acylation or other modifications.[6][7][8]
These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid |
| Molecular Formula | C₁₇H₁₇NO₅ |
| Molecular Weight | 315.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis |
Table 2: Recommended Coupling Reagents and Conditions for this compound
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| HBTU | HOBt | DIPEA | 30 - 60 | 98 - 99.5 | A commonly used and generally effective coupling reagent.[9] |
| HATU | HOAt | DIPEA | 20 - 45 | > 99 | Often provides higher efficiency for sterically hindered or difficult couplings.[9] |
| DIC | HOBt | - | 60 - 120 | 97 - 99 | A cost-effective option; longer reaction times may be necessary.[9][10] |
| PyBOP | HOBt | DIPEA | 30 - 60 | 98 - 99.5 | Similar in efficacy to HBTU.[9] |
Note: The expected coupling efficiencies are illustrative and can vary depending on the specific peptide sequence, resin, and reaction conditions.[9] Optimization for specific sequences is recommended.
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of a target peptide incorporating this compound using a standard Boc/Bzl strategy on a Merrifield resin.
Materials
-
Merrifield resin
-
This compound
-
Other Boc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Scavengers for cleavage (e.g., p-cresol, thioanisole)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Protocol
-
Resin Swelling and Preparation:
-
Swell the Merrifield resin in DCM in a reaction vessel for 1 hour.[11]
-
Wash the resin with DMF.
-
-
First Amino Acid Attachment (if starting a new synthesis):
-
The first C-terminal amino acid is typically attached to the resin using a cesium salt method to minimize racemization.[11]
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.[9][11]
-
-
Capping (Optional): If unreacted amino groups persist, cap them by treating the resin with a solution of acetic anhydride/pyridine/DCM to prevent the formation of deletion peptides.[11]
-
Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM.[11]
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.[11]
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. This step will cleave the peptide from the resin and remove the Z-group and other side-chain protecting groups.[1][11]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation:
-
-
Purification and Characterization:
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Final cleavage and deprotection scheme for a peptide containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Z-D-Tyr-OH as a Precursor for Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with novel properties, enhanced stability, and unique functionalities. Z-D-Tyr-OH (N-Carbobenzyloxy-D-tyrosine) is a commercially available, protected form of D-tyrosine that serves as a versatile precursor for the synthesis of a variety of UAAs. The presence of the D-enantiomer can significantly increase the proteolytic resistance of peptides, a desirable trait for therapeutic candidates. The protected N-terminus (Z group) and the reactive phenol side chain of the tyrosine moiety allow for selective chemical modifications to generate a diverse array of UAAs for incorporation into peptides.
These application notes provide detailed protocols for the synthesis of a brominated D-tyrosine derivative from this compound and its subsequent incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).
Synthesis of Z-D-Tyr(Br)-OH: A Halogenated Unnatural Amino Acid
The introduction of a halogen atom, such as bromine, onto the phenol ring of tyrosine can alter the electronic properties of the side chain, introduce a site for further chemical modification (e.g., cross-coupling reactions), and serve as a heavy atom for crystallographic studies.
Experimental Protocol: Bromination of this compound
This protocol describes the regioselective bromination of the tyrosine side chain using N-Bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approximately 10 mL per gram of this compound) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up:
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure Z-D-Tyr(Br)-OH.
Quantitative Data
The following table summarizes representative data for the synthesis of Z-D-Tyr(Br)-OH.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (ACN) |
| Reaction Time | 1-2 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Expected Mass Spectrometry Data:
| Compound | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed [M-H]⁻ (Da) |
| This compound | C₁₇H₁₇NO₅ | 315.11 | 314.10 |
| Z-D-Tyr(Br)-OH | C₁₇H₁₆BrNO₅ | 393.02 | 392.01 |
Visualization of the Synthetic Workflow
Troubleshooting & Optimization
Minimizing racemization of Z-D-Tyr-OH during coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of Z-D-Tyr-OH, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the process where a pure chiral amino acid, like this compound, loses its stereochemical integrity, resulting in a mixture of both D- and L-isomers.[1] This typically occurs when the amino acid's carboxylic acid is activated for peptide bond formation. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids. The presence of the incorrect L-isomer can lead to a significant reduction in therapeutic efficacy, altered biological activity, or the creation of diastereomeric impurities that are difficult to separate from the target peptide.[1][2]
Q2: What are the primary chemical mechanisms that cause racemization during peptide synthesis?
A2: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate's α-proton (the hydrogen on the chiral carbon) is acidic and can be removed by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of D- and L-configurations.[1][3]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization.[1]
Q3: Which factors have the most significant impact on the extent of this compound racemization?
A3: Several factors during the coupling step influence the rate of racemization:
-
Coupling Reagents: The type of coupling reagent and the reactivity of the activated intermediate it forms are critical.[3][4]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5][6][7]
-
Base: The type and concentration of the base used can promote racemization. Stronger bases generally lead to increased racemization.[4][6]
-
Temperature: Elevated temperatures can increase the rate of racemization.[4][8][9]
-
Solvent: The polarity of the solvent can play a role in the extent of racemization.[4][8]
-
Pre-activation Time: Longer pre-activation times can lead to higher levels of racemization.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of L-Tyr isomer detected after coupling this compound. | Racemization during the activation/coupling step. | 1. Optimize Coupling Reagent & Additive: If using a carbodiimide (e.g., DIC), ensure the presence of an additive like HOAt or OxymaPure, which are generally more effective than HOBt at suppressing racemization.[6] Consider switching to a phosphonium-based (e.g., PyBOP) or a modern uronium/aminium-based reagent (e.g., HATU, COMU) known for lower racemization levels.[1][6][10] 2. Evaluate the Base: If using a strong base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or a hindered base like collidine.[6][9] Use the minimum necessary equivalents of base. 3. Control Reaction Temperature: Lowering the coupling temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[8][9] If using microwave synthesis, reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[9] 4. Minimize Pre-activation Time: Reduce the pre-activation time of the this compound with the coupling reagent before adding the amine component to minimize the opportunity for the activated ester to racemize.[1] |
| Incomplete coupling reaction. | Steric hindrance or aggregation. | 1. Choose a More Reactive Coupling Reagent: HATU, in combination with HOAt, is a highly efficient coupling reagent for difficult couplings.[10] 2. Optimize Solvent: Use a solvent that minimizes aggregation, such as N-methylpyrrolidone (NMP), or consider adding dimethylsulfoxide (DMSO) to your reaction solvent.[5] 3. Increase Temperature (with caution): While higher temperatures can increase racemization, a modest increase may be necessary to drive the coupling to completion. This should be carefully optimized.[5][11] 4. Consider Microwave Synthesis: Microwave irradiation can enhance coupling efficiency for sterically hindered amino acids.[5][9] |
Data Presentation
The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of racemization-prone amino acids under various conditions. While this data may not be specific to this compound, the principles are directly applicable.
| Coupling Reagent | Additive | Base | % D-Isomer Formation (Racemization) |
| DIC | None | DIPEA | High (>5%)[1] |
| DIC | HOBt | DIPEA | ~1.5%[1] |
| DIC | OxymaPure | DIPEA | <0.5%[1] |
| HBTU | (Internal HOBt) | DIPEA | ~1.2%[1] |
| HATU | (Internal HOAt) | DIPEA | ~0.8%[1] |
| COMU | (Internal Oxyma) | DIPEA | <0.2%[1] |
Data adapted from studies on racemization-prone amino acids, as the principles are directly applicable to Tyrosine.[1]
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Minimizing this compound Racemization
This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF just before adding the activated amino acid solution.[1]
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and an additive such as OxymaPure (3 equivalents) in DMF.[1]
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the mixture.[1]
-
Allow the solution to pre-activate for 1-5 minutes. Do not exceed this time, as prolonged pre-activation can increase racemization.[1]
-
Immediately add the activated amino acid solution to the drained resin.[1]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.[1]
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.[1]
Protocol 2: Quantification of Racemization by Chiral HPLC Analysis
This protocol outlines a general procedure for quantifying the extent of racemization.
-
Sample Preparation:
-
After the coupling reaction, cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K for sensitive residues).
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
After cooling, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.[1]
-
Re-dissolve the dried amino acid residue in a suitable buffer or mobile phase for HPLC analysis.[1]
-
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation.[1]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase appropriate for the column and amino acids being analyzed.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm for tyrosine).
-
Quantification: Integrate the peak areas for the D- and L-isomers to determine the percentage of racemization.
-
Visualizations
Caption: Workflow for minimizing racemization during SPPS.
Caption: Factors affecting racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Z-D-Tyr-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Z-D-Tyr-OH in peptide synthesis and other bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or N-Benzyloxycarbonyl-D-tyrosine, is a protected form of the non-natural amino acid D-tyrosine.[1][2][3] The benzyloxycarbonyl (Z) group protects the alpha-amino group, allowing for the controlled formation of peptide bonds in solution-phase and solid-phase peptide synthesis.[2] Its applications include the synthesis of peptides and peptidomimetics for various research and therapeutic purposes.
Q2: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound is often attributed to several factors characteristic of sterically hindered amino acids:
-
Steric Hindrance: The bulky benzyloxycarbonyl (Z) protecting group and the tyrosine side chain can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[4]
-
Reduced Nucleophilicity: The amine component to which this compound is being coupled may have reduced nucleophilicity due to bulky adjacent groups, making it a less effective reactant.[4]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing bulky residues like tyrosine, can aggregate on the solid support, leading to incomplete reactions.[4][5]
-
Suboptimal Activation: The choice of coupling reagent and activation conditions may not be suitable for this hindered amino acid. Standard carbodiimide reagents like DCC and EDC often result in lower yields in such cases.[4]
Troubleshooting Guide
Problem: Low or Incomplete Coupling of this compound
This guide will walk you through a systematic approach to troubleshooting and improving the coupling efficiency of this compound.
Step 1: Evaluate Your Coupling Reagents and Additives
For sterically hindered amino acids like this compound, more potent coupling reagents are generally required.[4]
-
Recommendation: Switch from standard carbodiimide reagents (DCC, DIC) to onium-salt-based reagents like HBTU, HATU, or PyBOP.[6] These are known to be more effective for challenging couplings.
-
Racemization Suppression: Always use an additive to minimize racemization, a common side reaction.[6]
Quantitative Data: Recommended Reagent Equivalents for Coupling
| Reagent/Component | Equivalents (relative to the amine) | Purpose |
| This compound | 2 - 5 | Amino acid to be coupled |
| Coupling Reagent (e.g., HBTU, HATU) | 1.9 - 5 | Uronium/Aminium salt activator |
| Additive (e.g., HOBt, Oxyma) | 3 - 5.5 | Reduces racemization and improves efficiency |
| Base (e.g., DIPEA, 2,4,6-Collidine) | 4 - 10 | Tertiary amine base for activation |
Step 2: Optimize Reaction Conditions
Suboptimal reaction conditions can significantly impact coupling efficiency.[4]
-
Solvent: Ensure the peptide-resin is well-solvated. Use dipolar aprotic solvents like DMF, NMP, or a mixture of these. In cases of severe aggregation, consider using a "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) for the acylation step.
-
Temperature: While room temperature is standard, for very difficult couplings, increasing the temperature to 55°C can be beneficial. However, be aware that elevated temperatures can also increase the risk of racemization.[4]
-
Reaction Time: Extend the coupling time to 2-4 hours or even overnight for particularly stubborn couplings. Monitor the reaction progress using a Kaiser test or other appropriate methods.[7] Double coupling (repeating the coupling step with fresh reagents) is also a viable strategy.
Step 3: Address Peptide Aggregation
Aggregation of the growing peptide chain on the solid support can prevent efficient coupling.
-
Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF before coupling to disrupt secondary structures.
-
Structure-Disrupting Derivatives: If synthesizing a long peptide, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues to disrupt the formation of secondary structures that lead to aggregation.
Step 4: Consider Potential Side Reactions
-
Racemization: This is the loss of stereochemical integrity at the α-carbon.[4] To minimize this:
-
O-Acylation: The hydroxyl group of the tyrosine side chain can sometimes be acylated. While this is generally less of a concern with a protected N-terminus, using a side-chain protecting group on the tyrosine (e.g., tBu) can prevent this if it becomes a significant issue.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU/DIPEA
This protocol is recommended for difficult couplings where lower efficiency is observed with other reagents.
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel. Drain the DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol before proceeding to the next step.
Protocol 2: Classic Coupling of this compound using DIC/HOBt
This method is a standard approach that can be effective and is known to minimize racemization.
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for at least 30-60 minutes and then drain the solvent.
-
Reagent Solution Preparation:
-
In one container, dissolve this compound (3 eq.) in DMF.
-
In a separate container, dissolve HOBt (3 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the this compound solution and the HOBt solution to the deprotected peptide-resin.
-
Add DIC (3 eq.) to the resin suspension.
-
-
Agitation: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: After a complete reaction, wash the resin as described in the previous protocol.
Visualizations
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Caption: General reaction pathway for peptide coupling.
References
- 1. This compound | 64205-12-5 [chemicalbook.com]
- 2. Z- D -Tyr-OH = 98.0 TLC 64205-12-5 [sigmaaldrich.com]
- 3. CAS 64205-12-5 | this compound - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Z-D-Tyr-OH Coupling
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers prevent the common side reaction of side-chain acylation when using Z-D-Tyr-OH.
Frequently Asked Questions (FAQs)
Q1: What is side-chain acylation of this compound and why is it a problem?
A1: Side-chain acylation is an undesired reaction that occurs during peptide bond formation. The phenolic hydroxyl (-OH) group on the side chain of tyrosine is nucleophilic and can attack the activated carboxyl group of the incoming amino acid.[1] This competes with the desired reaction, where the N-terminal amine attacks the same activated carboxyl group. This side reaction leads to the formation of a branched peptide impurity with a higher molecular weight, which reduces the overall yield and can be very difficult to separate from the target peptide during purification.[2]
Q2: I'm observing a byproduct with a higher molecular weight than my target peptide. Could this be O-acylation?
A2: It is highly likely. O-acylation of a tyrosine residue results in the addition of an entire amino acid moiety to the side chain, leading to a significant mass increase. This is a common issue when coupling amino acids to an unprotected tyrosine residue. We recommend confirming the mass of the byproduct using mass spectrometry (MS) to verify if it corresponds to the mass of your target peptide plus the mass of the coupled amino acid residue.
Q3: What experimental factors increase the risk of side-chain acylation?
A3: Several factors can promote this side reaction:
-
Highly Reactive Coupling Reagents: Using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without additives significantly increases the risk of O-acylation.[3][4]
-
Absence of Additives: Coupling additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are designed to suppress side reactions. Their absence leaves the tyrosine hydroxyl group vulnerable to acylation.
-
Steric Hindrance: If the N-terminal amine of the growing peptide chain is sterically hindered, the rate of the desired N-acylation can slow down, allowing more time for the competing O-acylation to occur.
-
Excess Reagents: Using a large excess of the activated amino acid can drive the reaction towards completion but also increases the probability of side reactions if the tyrosine side chain is not protected.
Troubleshooting Guide: Preventing Side-Chain Acylation
The most effective way to prevent side-chain acylation is to select an appropriate coupling strategy from the outset. The three main strategies are: (1) using a side-chain protected tyrosine derivative, (2) using an appropriate coupling reagent with an additive, or (3) a combination of both.
Strategy 1: Use of a Side-Chain Protected Tyrosine Derivative (Recommended)
The most robust and reliable method to prevent O-acylation is to protect the tyrosine hydroxyl group. For chemistries involving the Z-group (benzyloxycarbonyl), which is typically removed by hydrogenation, an acid-labile side-chain protecting group provides an orthogonal strategy.
-
Recommended Protecting Group: The tert-butyl (tBu) group is highly effective. It is stable under typical coupling conditions and is readily removed during the final deprotection step with strong acids like trifluoroacetic acid (TFA). Using Z-D-Tyr(tBu)-OH is the preferred approach for eliminating the risk of side-chain acylation.
Strategy 2: Use of Coupling Additives with this compound
If you must use unprotected this compound, the addition of a nucleophilic additive like HOBt is essential, especially when using carbodiimide coupling reagents. The additive works by converting the highly reactive O-acylisourea intermediate into an HOBt-active ester. This ester is highly reactive toward the desired N-terminal amine but is less prone to acylating the tyrosine side chain.
Data Presentation: Coupling Method Performance
While exact yields are sequence-dependent, the following table provides a representative comparison of crude peptide purity based on different coupling strategies for a model peptide containing an unprotected tyrosine.
| Coupling Method | Additive | Expected Purity of Target Peptide | Level of O-Acylated Byproduct | Recommendation |
| DIC | None | 50-70% | High | Not Recommended |
| DIC | HOBt | >90% | Low to Very Low | Good |
| HBTU / DIPEA | HOBt (internal) | >95% | Very Low | Excellent |
| Using Z-D-Tyr(tBu)-OH | N/A | >98% | None Detected | Highly Recommended |
Note: Purity percentages are estimates derived from qualitative descriptions in peptide synthesis literature. Actual results will vary.
Experimental Protocols
The following are solution-phase protocols. Ensure all glassware is dry and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Coupling this compound using DIC/HOBt (Good)
This protocol minimizes side-chain acylation by using HOBt.
-
Dissolution: In a round-bottom flask, dissolve the N-terminally deprotected amino acid or peptide ester (1.0 eq.) in anhydrous DMF or DCM. If it is a hydrochloride salt, add 1.0 eq. of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine.
-
Activation: In a separate flask, dissolve this compound (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Cooling: Cool the activation flask to 0 °C in an ice bath.
-
Coupling Reagent Addition: Slowly add DIC (1.1 eq.) to the cooled activation mixture and stir for 15-20 minutes for pre-activation.
-
Coupling Reaction: Add the activated this compound solution to the flask containing the free amine. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct. Dilute the filtrate with Ethyl Acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
Protocol 2: Coupling Z-D-Tyr(tBu)-OH (Highly Recommended)
This protocol uses a side-chain protected tyrosine to eliminate the risk of O-acylation. The coupling procedure is identical to Protocol 1, simply substituting the amino acid.
-
Follow steps 1-7 from Protocol 1 , but use Z-D-Tyr(tBu)-OH (1.1 eq.) in place of this compound in the activation step (Step 2).
-
Final Deprotection: The tBu group is stable to the catalytic hydrogenation used to remove the Z-group. It must be removed in a separate, final step using a strong acid, typically as part of the global deprotection if other acid-labile groups are present. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), stirred for 2-3 hours at room temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 3. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting Z-D-Tyr-OH solubility issues in SPPS
Topic: Troubleshooting Z-D-Tyr-OH Solubility Issues in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for troubleshooting issues related to this compound in SPPS. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents recommended for dissolving this compound for SPPS?
The most common and recommended solvents for dissolving protected amino acids, including this compound, are high-purity, peptide-synthesis grade N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][2] NMP is often considered a stronger solvent and can be more effective at solvating difficult-to-dissolve amino acids and peptide resins.[1][3] While Dichloromethane (DCM) is used in SPPS, it is generally less effective for dissolving polar-protected amino acids and is more common in Boc-based chemistry.[1]
Q2: My this compound is not dissolving well in DMF. What are the potential causes?
Several factors can contribute to poor solubility:
-
Solvent Quality: DMF can degrade over time to form dimethylamine impurities.[1] These basic impurities can react with the Fmoc group and can also affect the solvent's properties, leading to poor dissolution.[1][2] Always use fresh, high-purity DMF.
-
Reagent Quality: The physical properties, such as the crystalline structure, of a specific lot of this compound can impact its dissolution rate.
-
Low Temperature: Laboratory temperatures that are lower than average can decrease the solubility of many organic compounds, including protected amino acids.[2]
-
Aggregation: The benzyloxycarbonyl (Z) group and the tyrosine side chain are both aromatic and can promote intermolecular π-stacking, leading to aggregation and reduced solubility, especially as the peptide chain elongates on the resin.[4]
Q3: What immediate steps can I take to improve the solubility of this compound without changing my solvent?
If you encounter poor solubility, you can try two common physical methods:
-
Gentle Heating: Warming the solution to 37-40°C can significantly increase the solubility of the amino acid derivative.[2] It is critical to avoid prolonged or excessive heating, as this can lead to degradation.[2]
-
Sonication: Using a sonicator bath for 5-15 minutes can help break up solid aggregates and facilitate dissolution into the solvent.[2]
Q4: What alternative solvents or co-solvents can I use if this compound still won't dissolve?
If solubility issues persist in DMF, consider the following options:
-
Switch to NMP: NMP is a more polar and effective solvent than DMF for many applications in SPPS and may readily dissolve the this compound.[1][3]
-
Use a Co-solvent: Adding Dimethyl sulfoxide (DMSO) as a co-solvent to DMF can enhance solubility. A common mixture is 25% DMSO in DMF.
-
Chaotropic Salts: In cases of severe on-resin aggregation, washing the resin with solutions containing chaotropic salts like LiCl before the coupling step can help disrupt secondary structures and improve reagent access.[5]
Q5: How does the poor solubility of this compound impact the success of my peptide synthesis?
Poor solubility directly leads to a lower effective concentration of the activated amino acid available to react with the free amine on the resin. This results in an incomplete or failed coupling reaction, which can cause the formation of deletion sequences (peptides missing one or more amino acids).[6][7] This significantly reduces the yield of the target peptide and dramatically complicates the final purification process.[6]
Q6: What modifications can I make to my coupling protocol to overcome challenges related to this compound?
When dealing with a "difficult coupling," which can be exacerbated by poor solubility, several protocol modifications can be effective:
-
Use a Stronger Coupling Reagent: Switching to a more potent uronium/aminium salt activator like HATU can increase the speed and efficiency of the reaction.[7][8]
-
Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[9][10]
-
Perform a Double Coupling: After the initial coupling reaction, a second, fresh batch of activated this compound is added to the vessel to couple any remaining unreacted sites.[11][12] This is a very common and effective strategy for difficult residues.[11]
Data Presentation
Table 1: Relative Solubility and Performance of Solvents for this compound
| Solvent System | Relative Solubility | Key Considerations |
| DMF (N,N-Dimethylformamide) | Moderate to Good | Must be high-purity and fresh. Most common SPPS solvent.[1][13] |
| NMP (N-methylpyrrolidone) | Good to Excellent | More polar and often more effective than DMF for dissolving reagents and swelling resins.[1][3] |
| DCM (Dichloromethane) | Poor | Generally not recommended for dissolving this compound in Fmoc-based SPPS.[1] |
| DMF / DMSO Mixture | Good to Excellent | DMSO is a powerful solvent that can significantly enhance solubility when used as a co-solvent. |
| THF / ACN | Moderate | Can be excellent solvents when used with PEG-based resins.[1] |
Table 2: Recommended Reagent Stoichiometry for a Difficult Coupling Cycle (e.g., this compound)
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 | Amino acid to be coupled.[14] |
| Coupling Reagents | ||
| HATU | 2.9 - 4.9 | Highly effective uronium salt activator for difficult couplings.[15] |
| HBTU/TBTU | 2.9 - 5 | Standard and effective uronium/aminium salt activators.[15] |
| DIC | 3 - 5.5 | Carbodiimide activator, often used with an additive.[15] |
| Additives | ||
| HOBt / HOAt | 3 - 5.5 | Reduces racemization and improves coupling efficiency.[15] |
| Bases | ||
| DIPEA | 6 - 10 | Standard tertiary amine base for activation.[14] |
| 2,4,6-Collidine | 6 - 10 | A weaker, more sterically hindered base recommended to minimize racemization.[8][15] |
Experimental Protocols
Protocol 1: Dissolution of this compound using Gentle Heating
-
Combine the required amount of this compound and the desired solvent (e.g., DMF or NMP) in a clean glass vial.
-
Place the vial in a heating block or water bath pre-set to a temperature between 37-40°C.[2]
-
Stir the mixture gently using a magnetic stir bar or by occasional swirling.
-
Continue heating and stirring for 10-20 minutes or until the solid is completely dissolved.[2]
-
Allow the solution to cool to room temperature before proceeding with the activation and coupling steps.
-
Caution: Do not exceed 40°C or heat for prolonged periods to avoid potential degradation of the amino acid.[2]
Protocol 2: Dissolution of this compound using Sonication
-
Weigh the required amount of this compound and place it in a clean, dry glass vial.
-
Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration.
-
Place the sealed vial into a sonicator bath.
-
Sonicate the mixture for 5-15 minutes.[2]
-
Visually inspect the solution to ensure no solid particles remain. If the solid is not fully dissolved, continue sonication for another 5-10 minutes.[2]
Protocol 3: Difficult Coupling Protocol using HATU Activation
This protocol begins after the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed.
-
Resin Preparation: Ensure the deprotected peptide-resin is well-swollen in DMF or NMP within the reaction vessel.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF or NMP.
-
Add DIPEA or 2,4,6-Collidine (6 eq.) to the mixture.[14]
-
Allow the solution to pre-activate for 1-2 minutes. You may observe a color change.
-
Coupling Reaction: Add the complete activation mixture to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For very difficult sequences, this can be extended.[10]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Optional Double Coupling: If the Kaiser test is positive (blue beads), drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2-7.[11]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical relationship of factors affecting coupling success.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. mesalabs.com [mesalabs.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. mobt3ath.com [mobt3ath.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Optimizing cleavage conditions for Z-D-Tyr-OH containing peptides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the final cleavage and deprotection of synthetic peptides containing N-terminal Benzyloxycarbonyl-D-Tyrosine (Z-D-Tyr-OH).
Frequently Asked Questions (FAQs)
Q1: How stable is the Z (Cbz) group during the final cleavage step?
A1: The N-terminal benzyloxycarbonyl (Z or Cbz) group is generally stable under the standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It is considered an acid-labile protecting group, but requires stronger acids like anhydrous Hydrogen Fluoride (HF) or HBr in TFA for rapid removal.[3][4] Therefore, when using a standard TFA-based cleavage cocktail to remove side-chain protecting groups like t-Butyl (tBu) or Trityl (Trt), the N-terminal Z-group should remain intact.[1]
Q2: What is the primary side reaction of concern when cleaving peptides with Z-Tyrosine or other Benzyl-based protecting groups?
A2: The most significant side reaction is the re-alkylation of the tyrosine ring by the benzyl carbocation that can be generated during acidolysis.[3][5] This carbocation, if not trapped by scavengers, can attack the electron-rich phenol ring of a deprotected tyrosine residue, resulting in the formation of 3-benzyltyrosine. This impurity has a mass addition of +90 Da and can be difficult to separate from the desired peptide during purification.[5]
Q3: Why are scavengers essential and which ones should I use?
A3: Scavengers are critical for preventing side reactions. During acidolysis, protecting groups are cleaved, generating highly reactive carbocations (e.g., t-butyl, trityl, benzyl cations).[6][7][8] These cations can irreversibly modify sensitive amino acid residues like Trp, Met, Cys, and Tyr.[5] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species.[6] The choice of scavenger depends on the specific amino acids in your sequence. For a peptide containing this compound, scavengers that can effectively trap benzyl cations, such as thioanisole or phenol/p-cresol, are highly recommended.[4][5]
Q4: How can I monitor the efficiency of the cleavage and deprotection process?
A4: The most effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6] A small aliquot of the peptide-resin can be subjected to a "test cleavage".[9][10] The resulting solution can be analyzed by HPLC to separate the desired peptide from byproducts and by MS to confirm the molecular weight of the products, verifying that all protecting groups have been removed and identifying any potential side reactions.[6]
Troubleshooting Guide
Issue: My crude peptide has very low purity with a major impurity peak showing a mass increase of +90 Da.
-
Possible Cause: This mass addition strongly indicates alkylation of a tyrosine residue by a benzyl cation, forming 3-benzyltyrosine.[5] This can happen if the Z-group shows some lability or if other benzyl-based protecting groups (e.g., Tyr(Bzl), Asp(OBzl)) are present in the sequence. The scavenger cocktail was likely insufficient to trap the generated benzyl cations.
-
Troubleshooting Steps:
-
Confirm the Impurity: Use tandem MS (MS/MS) to confirm the modification is on a tyrosine residue.
-
Optimize Scavenger Cocktail: Increase the concentration or add specific scavengers for benzyl cations. A combination of thioanisole and phenol or p-cresol is effective.[5] Consider using a broad-spectrum cocktail like Reagent K for complex peptides.[11][12]
-
Reduce Cleavage Time: Minimize the peptide's exposure to the strong acid to what is necessary for complete deprotection of other side-chain groups.[11] Perform a time-course study (e.g., 1 hr, 2hr, 4hr) on a small scale to find the optimal duration.[5][10]
-
Issue: The overall yield of my peptide is very low after cleavage and precipitation.
-
Possible Causes:
-
Incomplete Cleavage: The cleavage reaction may not have gone to completion. This can be due to insufficient reaction time or a cleavage cocktail that is not strong enough for the resin linker.[10][13]
-
Precipitation Problems: Some peptides, particularly small or very hydrophilic ones, may not precipitate efficiently in cold diethyl ether.[1][13]
-
Peptide Adsorption: The peptide may have adsorbed to the resin beads or glassware.
-
-
Troubleshooting Steps:
-
Verify Cleavage Completion: After filtering the cleavage solution, wash the resin with a small amount of fresh TFA and analyze this wash by HPLC. If a significant amount of peptide is present, the initial cleavage was incomplete. Extend the cleavage time or perform a second cleavage on the resin.[13]
-
Optimize Precipitation: Concentrate the TFA filtrate by rotary evaporation or under a stream of nitrogen before adding it to cold ether.[9][13] Try a different precipitation solvent, such as methyl t-butyl ether (MTBE).[12] If the peptide remains soluble, lyophilization may be an alternative to precipitation.
-
Resin Washing: Ensure you wash the resin thoroughly with TFA and/or DCM after the initial cleavage reaction to recover all the cleaved peptide.[7]
-
Issue: My mass spectrometry results show incomplete removal of side-chain protecting groups (e.g., tBu, Pbf, Trt).
-
Possible Cause: The cleavage time was too short, or the scavenger choice interfered with deprotection. Some protecting groups, like Arg(Pbf), can require longer cleavage times than others.[10]
-
Troubleshooting Steps:
-
Extend Cleavage Time: Increase the reaction time to 3-4 hours and re-analyze a small aliquot.[5] For very stubborn protecting groups, longer times may be needed.[10]
-
Review Cocktail Composition: Ensure the chosen cocktail is appropriate for all protecting groups in your sequence. For example, Triisopropylsilane (TIS) is highly effective at scavenging trityl cations from Trt groups.[12] Water is necessary to prevent t-butylation of tryptophan if Trp(Boc) is used.
-
Experimental Protocols & Data
Table 1: Comparison of Common Cleavage Cocktails
| Reagent Name | Composition (v/v/v) | Primary Use & Key Features | Reference(s) |
| Standard 95% TFA | 95% TFA / 2.5% Water / 2.5% TIS | General purpose for peptides without highly sensitive residues like Cys, Met, or Trp. TIS scavenges t-butyl and trityl cations. | [6][9] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | "Odorless" alternative to cocktails with thiols. Phenol helps scavenge benzyl cations. Not recommended for Met-containing peptides. | [12] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). Effective at preventing a wide range of side reactions. | [11][12] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Recommended for peptides containing Arg(Pmc/Pbf) and Trp. Minimizes reattachment of Trp to the linker. | [12] |
Table 2: Scavenger Selection Guide
| Scavenger | Chemical Class | Scavenges/Protects Against | Notes | Reference(s) |
| Triisopropylsilane (TIS) | Silane | Trityl and t-butyl cations | Reduces trityl cations via ionic hydrogenation. The most common scavenger. | [6][12] |
| Water (H₂O) | Protic Solvent | t-butyl cations | Acts as a hard scavenger. Essential for preventing modification of Trp when using Trp(Boc). | [7][9] |
| 1,2-Ethanedithiol (EDT) | Thiol | General carbocations, dithioketal formation | Potent scavenger, but has a strong odor. Very effective for protecting Cys and Met. | [5][11] |
| Thioanisole | Thioether | Benzyl cations, prevents Met oxidation | "Soft" scavenger. Crucial for peptides with benzyl-based protecting groups like Z-Tyr or Tyr(Bzl). | [5][11] |
| Phenol / p-Cresol | Phenol | Benzyl and other carbocations | Acts as a scavenger through electrophilic aromatic substitution. Helps suppress oxidation. | [5][12] |
Detailed Protocol: Standard Cleavage of a this compound Peptide
This protocol assumes a peptide synthesized on a standard acid-labile resin (e.g., Wang, Rink Amide) using Fmoc chemistry, with other residues protected by t-butyl or trityl groups.
1. Resin Preparation: a. After the final synthesis step, wash the peptide-resin thoroughly with dichloromethane (DCM) (3-5 times) to remove residual DMF.[9] b. Dry the resin completely under a high vacuum for at least 2 hours, or overnight. This is critical as residual solvents can interfere with the cleavage.[9]
2. Cleavage Cocktail Preparation (Example: Reagent B modified for Z-Tyr): a. Safety: Perform all steps in a certified chemical fume hood. TFA is highly corrosive. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).[7][9] b. In a glass container, prepare a fresh cleavage cocktail. For 100 mg of resin, prepare ~2 mL of the cocktail. c. Example Cocktail: TFA / Phenol / Water / TIS (88:5:5:2, v/v/v) .
- 1.76 mL Trifluoroacetic acid (TFA)
- 100 µL Phenol (melted if solid)
- 100 µL Deionized Water
- 40 µL Triisopropylsilane (TIS)
3. Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel.[7] b. Gently agitate the mixture at room temperature for 2-3 hours.[7] Occasional swirling is sufficient. The solution may change color (often to purple or dark red), which is normal.
4. Peptide Isolation and Precipitation: a. Filter the cleavage solution from the resin beads into a clean collection tube (e.g., a 15 mL or 50 mL conical tube).[7] b. Wash the resin twice with a small volume of fresh TFA (~0.5 mL each) and combine the filtrates with the solution from the previous step. This ensures complete recovery of the peptide.[7] c. In a separate, larger conical tube, add cold diethyl ether (~10 times the volume of your TFA filtrate).[11] d. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[7]
5. Washing and Drying: a. Centrifuge the suspension (e.g., 3000 x g for 5 minutes) to pellet the precipitated peptide.[7] b. Carefully decant and discard the ether supernatant. c. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting the ether. Repeat this wash step two more times to remove residual scavengers and TFA.[11] d. After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
6. Analysis: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[5] b. Analyze the sample by reverse-phase HPLC to assess purity and by LC-MS to confirm the correct molecular weight.
Diagrams and Workflows
Caption: Standard workflow for solid-phase peptide synthesis cleavage and workup.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Z-D-Tyr-OH Peptides by RP-HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of N-α-benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH) containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is RP-HPLC the standard method for purifying this compound containing peptides?
A1: RP-HPLC is the most common and effective method for purifying synthetic peptides, including those containing this compound.[1][2] Its popularity stems from high resolving power and the use of volatile mobile phases (typically water and acetonitrile with an acid modifier like TFA) that are easily removed during lyophilization (freeze-drying).[1][3][4] The separation is based on the hydrophobicity of the peptide and its impurities.[1][5] The benzyloxycarbonyl (Z) protecting group on this compound is significantly hydrophobic, which enhances the peptide's retention on the non-polar stationary phase (like C18), allowing for excellent separation from more polar impurities such as truncated or deletion sequences.[6]
Q2: What are the primary challenges when purifying peptides containing this compound?
A2: The main challenges arise from the physicochemical properties of the Z-group. Its significant hydrophobicity can lead to:
-
Increased Retention Time: Requiring higher concentrations of organic solvent for elution.[6][7]
-
Peptide Aggregation: The hydrophobic nature of the Z-group can promote self-association, leading to broad peaks and poor recovery.[6][8]
-
Solubility Issues: The crude peptide may be difficult to dissolve in the initial aqueous mobile phase.[3]
-
Difficult Separation of Closely Related Impurities: Hydrophobic impurities, such as by-products from the cleavage of other protecting groups, may have similar retention times to the target peptide, making separation difficult.[1]
Q3: How should I choose the correct RP-HPLC column for my this compound peptide?
A3: Column selection is critical for successful purification. Key parameters to consider are the stationary phase, particle size, pore size, and column dimensions.
-
Stationary Phase: C18 is the most widely used stationary phase for peptide purification and is a good starting point.[1][9] For very hydrophobic peptides, a C8 or C4 phase might provide better peak shape and recovery. Phenyl phases can also offer unique selectivity for peptides containing aromatic residues like tyrosine.[8][10][11]
-
Pore Size: For peptides, a pore size of 300 Å is generally recommended to ensure the molecule can freely interact with the stationary phase and avoid size-exclusion effects. For smaller peptides, 120 Å may be sufficient.[9][11]
-
Particle Size: 5 µm particles are common for preparative HPLC, offering a good balance between efficiency and backpressure. For higher resolution, smaller particles (e.g., <3 µm) can be used, but this will increase backpressure.[9]
-
Column Dimensions: Analytical columns (e.g., 4.6 mm ID) are used for method development, while preparative columns (e.g., >21.2 mm ID) are used for purifying larger quantities.[12][13]
Q4: How do I prepare my crude this compound peptide for injection?
A4: Proper sample preparation is essential to prevent column clogging and ensure good chromatography.[7]
-
Solubilization: Due to the hydrophobicity of the Z-group, dissolving the crude peptide directly in the initial mobile phase (e.g., 95% water/TFA) can be difficult.[3] It is often best to first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then dilute it with the initial mobile phase (Buffer A).[6][14]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system frits.[6][7]
Q5: What is the recommended mobile phase for purifying this compound peptides?
A5: The most common mobile phase system for peptide purification is:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7][8][]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[7][8][]
TFA acts as an ion-pairing agent, which neutralizes basic side chains and protonates acidic side chains and residual silanols on the column, leading to sharper peaks and improved separation.[][16]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development
This protocol is designed to determine the retention time of the this compound peptide and optimize the separation from impurities on a smaller scale before moving to preparative purification.
-
System Preparation:
-
Sample Preparation:
-
Scouting Gradient:
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes, or until a stable baseline is achieved.[7]
-
Inject 10-20 µL of the prepared sample.[7]
-
Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes. This will determine the approximate %ACN at which the target peptide elutes.[7]
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide eluted at 40% B, an optimized gradient might be 30% to 50% B over 20-30 minutes. A gradient slope of 0.5-1% B per minute is a good starting point for resolving closely eluting impurities.[7][14]
-
Protocol 2: Preparative RP-HPLC Purification
This protocol scales up the optimized analytical method to purify larger quantities of the peptide.
-
System Preparation:
-
Column: A preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm).
-
Mobile Phases: Same as analytical (0.1% TFA in water/ACN).
-
Flow Rate: Adjust for the larger column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).[7]
-
-
Sample Preparation and Loading:
-
Gradient Elution and Fraction Collection:
-
Equilibrate the preparative column with the starting percentage of Mobile Phase B from the optimized analytical method.
-
Inject the prepared sample.
-
Run the optimized preparative gradient.
-
Collect fractions (e.g., 5-15 mL per tube) across the main peak corresponding to the target peptide. Collecting smaller fractions across the peak can help isolate the purest material.[7][17]
-
-
Purity Assessment and Lyophilization:
-
Analyze each collected fraction for purity using the optimized analytical HPLC method (Protocol 1).[1]
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.[6]
-
Pool the fractions that meet the desired purity level.[1]
-
Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a white powder.[1][4]
-
Quantitative Data Summary
Table 1: Typical RP-HPLC Column Specifications for Peptide Purification
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Stationary Phase | C18, C8, Phenyl | C18, C8, Phenyl | C18 is standard; C8 or C4 for very hydrophobic peptides.[8][10] |
| Inner Diameter (ID) | 2.1 - 4.6 mm | >10 mm (e.g., 21.2, 50 mm) | ID determines loading capacity and flow rate.[13][18] |
| Length | 50 - 250 mm | 150 - 250 mm | Longer columns provide higher resolution but increase run time and backpressure.[13] |
| Particle Size | 1.8 - 5 µm | 5 - 10 µm | Smaller particles increase efficiency and resolution but also backpressure.[9] |
| Pore Size | 120 - 300 Å | 300 Å | Larger pores are essential for molecules >2 kDa to prevent size exclusion.[9][11] |
Table 2: Mobile Phase and Gradient Recommendations
| Parameter | Recommendation | Purpose |
| Mobile Phase A | 0.1% TFA in Water | Polar solvent for peptide binding. TFA is an ion-pairing agent.[] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic modifier for peptide elution.[] |
| Scouting Gradient | 5-95% B over 30-40 min | To quickly determine the approximate elution concentration of the peptide.[7] |
| Optimized Gradient Slope | 0.5 - 1% B / min | A shallow gradient improves resolution between closely eluting peaks.[4][7] |
| Detection Wavelengths | 214 nm and 280 nm | 214 nm for the peptide bond; 280 nm for the tyrosine aromatic ring.[17] |
Troubleshooting Guide
This guide addresses common problems encountered during the RP-HPLC purification of this compound peptides.
Table 3: Troubleshooting Common RP-HPLC Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Interactions: The peptide interacts with residual silanol groups on the silica column. | Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions.[8][16] Use a high-purity, end-capped column. |
| Column Overload: Injecting too much peptide mass for the column dimensions. | Reduce the amount of sample injected onto the column.[8] | |
| Poor Peak Shape (Broadening) | Peptide Aggregation: The hydrophobic Z-group promotes aggregation on the column. | Reduce the sample load.[8] Dissolve the crude peptide in a stronger solvent (DMSO/DMF) before diluting.[6] Add a small amount of an organic solvent like isopropanol to the mobile phase.[16] |
| Slow Kinetics: Poor mass transfer between mobile and stationary phases. | Increase the column temperature (e.g., to 40-60 °C) to improve diffusion and reduce mobile phase viscosity.[19] | |
| Poor Resolution / Co-eluting Peaks | Gradient Too Steep: The concentration of acetonitrile increases too quickly to separate components with similar hydrophobicity. | Decrease the gradient slope (e.g., from 2%/min to 0.5%/min) around the elution time of the target peptide.[7][16] |
| Inappropriate Stationary Phase: The selected column chemistry does not provide sufficient selectivity. | Try a different stationary phase (e.g., switch from C18 to C8 or Phenyl) to alter selectivity.[8] | |
| No Peptide Detected / Low Recovery | Poor Solubility: The peptide precipitated in the sample vial or on the column. | Improve sample solubility by dissolving in a minimal amount of DMSO or DMF before diluting with the mobile phase.[3][6] |
| Irreversible Binding: The peptide is too hydrophobic and binds irreversibly to the column. | Use a less retentive column (e.g., C4 instead of C18).[10] Increase the final %ACN in your gradient or add a stronger organic modifier like isopropanol.[16] | |
| Ghost Peaks | Mobile Phase Contamination: Impurities in the water, acetonitrile, or TFA. | Use high-purity, HPLC-grade solvents and reagents.[20] Prepare fresh mobile phase daily. |
| System Contamination: Carryover from a previous injection, often from the autosampler. | Run a blank gradient (injecting only mobile phase) to see if the peaks persist.[21][22] If so, flush the system and autosampler with a strong solvent. | |
| Sample Contamination: Impurities introduced during sample preparation. | Ensure all vials, caps, and solvents used for sample prep are clean.[20] | |
| High Backpressure | Clogged Column Frit: Particulate matter from the sample or mobile phase has blocked the inlet frit. | Filter all samples and mobile phases.[23] Reverse-flush the column (disconnect from the detector first) with an appropriate solvent. |
| Precipitated Sample: The peptide has precipitated at the head of the column. | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[23] |
Visual Workflows and Diagrams
Caption: A typical workflow for the purification of this compound containing peptides.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Peptides purification development in Reverse Phase [blog.interchim.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. labtech.tn [labtech.tn]
- 14. biotage.com [biotage.com]
- 16. waters.com [waters.com]
- 17. protocols.io [protocols.io]
- 18. linklab.gr [linklab.gr]
- 19. researchgate.net [researchgate.net]
- 20. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 21. hplc.eu [hplc.eu]
- 22. wyatt.com [wyatt.com]
- 23. pdf.dutscher.com [pdf.dutscher.com]
Common side reactions with Z-D-Tyr-OH and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-D-Tyr-OH in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound, or N-benzyloxycarbonyl-D-tyrosine, is a protected amino acid commonly used in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group of D-tyrosine, preventing unwanted reactions during peptide bond formation. The "D" configuration indicates that it is the D-enantiomer of tyrosine, which is often incorporated into peptide sequences to increase metabolic stability or to modulate biological activity. The Z-group offers an alternative to the more common Fmoc and Boc protecting groups and is particularly useful in synthetic strategies requiring orthogonal protection schemes due to its unique deprotection conditions.[1]
Q2: What are the most common side reactions associated with the use of this compound?
The most prevalent side reactions when using this compound in peptide synthesis are:
-
Racemization: The loss of stereochemical integrity at the α-carbon, leading to the formation of the L-isomer. This is a significant concern as it can be difficult to separate the resulting diastereomeric peptides.[2]
-
O-acylation: The acylation of the phenolic hydroxyl group on the tyrosine side chain by an activated amino acid. This leads to the formation of branched peptides and reduces the yield of the desired linear peptide.[1][3]
-
Incomplete Coupling: Due to steric hindrance from the bulky Z-group and the tyrosine side chain, the peptide bond formation may not go to completion, resulting in deletion sequences.
-
Side reactions during Z-group cleavage: The removal of the Z-group, typically by catalytic hydrogenation or strong acids, can sometimes lead to side reactions on other sensitive residues within the peptide sequence.[1]
Q3: How can I minimize racemization during the coupling of this compound?
Minimizing racemization is crucial for obtaining a pure product. Key strategies include:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. While carbodiimides like DCC or DIC can be used, they require the addition of racemization-suppressing additives.[4] Uronium/aminium salts like HBTU and HATU, or phosphonium salts like PyBOP, generally lead to lower levels of racemization.[4][5][6]
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are highly effective at suppressing racemization, especially when using carbodiimide coupling reagents.[7]
-
Control of Reaction Conditions: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. Also, minimize the pre-activation time of the amino acid before adding it to the amine component.
Q4: Is it necessary to protect the hydroxyl group of the tyrosine side chain?
While the Z-group protects the N-terminus, the phenolic hydroxyl group of tyrosine remains reactive. Protecting this group, for example with a tert-butyl (tBu) or benzyl (Bzl) ether, is generally recommended to prevent O-acylation, especially when using highly reactive coupling reagents or in the synthesis of long or complex peptides.[1] The choice of the side-chain protecting group must be orthogonal to the Z-group, meaning it can be removed without affecting the Z-group and vice versa.[1]
Q5: What are the best solvents for dissolving this compound for coupling reactions?
This compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most widely used and effective solvents for dissolving this compound and other protected amino acids for coupling reactions in SPPS.[8][9] Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.[8] For sparingly soluble protected peptides, solvent mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have been shown to be effective.[10] It is crucial to use high-purity, peptide-synthesis-grade solvents to avoid side reactions.[11]
Troubleshooting Guides
Problem 1: Low Coupling Yield / Incomplete Reaction
Symptoms: Presence of deletion sequences in the final peptide, confirmed by mass spectrometry. A positive Kaiser test after the coupling step in SPPS.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The bulky Z-group and tyrosine side chain can slow down the reaction. Increase the coupling time or perform a double coupling (repeating the coupling step with fresh reagents). |
| Peptide Aggregation on Resin | The growing peptide chain may aggregate, preventing access of reagents. Switch to a more effective solvent like NMP or a mixture of DMF/DCM. Sonication during coupling can also help break up aggregates.[7] |
| Poor Solubility of this compound | Ensure the protected amino acid is fully dissolved before adding it to the reaction. Gentle warming or sonication may aid dissolution.[11] Use high-quality, dry solvents. |
| Inefficient Activation | Use a more potent coupling reagent such as HATU or HCTU, especially for difficult couplings.[4] Ensure all reagents are fresh and anhydrous. |
Problem 2: Presence of Impurities with +Mass of Acyl Group
Symptom: Mass spectrometry reveals a significant peak corresponding to the desired peptide plus the mass of the coupled amino acid, indicating O-acylation of the tyrosine side chain.
| Strategy | Recommendation |
| Side-Chain Protection | The most effective solution is to use Z-D-Tyr(PG)-OH, where PG is a protecting group for the hydroxyl function (e.g., tBu or Bzl). |
| Choice of Coupling Reagent | Use milder coupling conditions. Carbodiimides with additives (e.g., DIC/HOBt) are generally less prone to causing O-acylation than highly reactive uronium/aminium reagents. |
| Control Reaction Conditions | Avoid using a large excess of the activated amino acid. Perform the coupling at a lower temperature to reduce the rate of the side reaction. |
Problem 3: Racemization of the D-Tyrosine Residue
Symptom: HPLC analysis of the final peptide shows a diastereomeric impurity. For chiral HPLC analysis of the constituent amino acids after hydrolysis, a peak corresponding to L-tyrosine is observed.
Quantitative Data on Racemization with Different Coupling Reagents The following data, adapted from studies on other racemization-prone amino acids, serves as a guideline for the expected trends with this compound.[2]
| Coupling Reagent | Additive | Base | Racemization Level |
| DIC | None | DIPEA | High (>5%) |
| DIC | HOBt | DIPEA | ~1.5% |
| DIC | OxymaPure | DIPEA | <0.5% |
| HBTU | (Internal HOBt) | DIPEA | ~1.2% |
| HATU | (Internal HOAt) | DIPEA | ~0.8% |
| COMU | (Internal Oxyma) | DIPEA | <0.2% |
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound in SPPS using DIC/HOBt
This protocol describes a standard manual coupling cycle on a resin with a free N-terminal amine.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF to expose the free amine. Wash thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Activation: Add DIC (3 equivalents) to the solution from step 3 and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Deprotection of the N-terminal Z-group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.
-
Resin Preparation: Swell the Z-protected peptide-resin in a suitable solvent such as methanol or DMF.
-
Catalyst Addition: Add a catalyst, typically 10% Palladium on carbon (Pd/C), to the resin suspension.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the suspension or by using a balloon filled with hydrogen.
-
Monitoring: Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS until the starting material is consumed.
-
Post-Deprotection: Once the reaction is complete, filter the mixture to remove the catalyst and wash the resin thoroughly with the reaction solvent.
Note: If the peptide contains other residues sensitive to hydrogenation (e.g., Cys, Met, Trp), alternative deprotection methods such as treatment with HBr in acetic acid may be required, although this is a harsh condition that can lead to other side reactions.[1]
Visualizations
Caption: A logical workflow for troubleshooting low coupling yield with this compound.
Caption: Major side reaction pathways for activated this compound during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Yield of Peptides Containing Z-D-Tyr-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing Z-D-Tyr-OH (N-α-Benzyloxycarbonyl-D-tyrosine). Our goal is to help you optimize your synthetic protocols to improve both the yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is synthesizing peptides containing this compound challenging?
A1: The synthesis of peptides containing this compound can be challenging due to a combination of factors:
-
Steric Hindrance: The bulky benzyloxycarbonyl (Z) group, in conjunction with the inherent size of the tyrosine side chain, can create steric hindrance. This can slow down coupling reactions and lead to incomplete acylation of the N-terminal amine, resulting in lower yields and deletion sequences.[1]
-
Racemization Risk: While the Z-group, as a urethane-type protecting group, generally helps to suppress racemization, the activation of any amino acid carries a risk of epimerization.[2][3][4] For D-amino acids, this would result in the undesired incorporation of the L-isomer.
-
Deprotection Challenges: The Z-group is typically removed by catalytic hydrogenation or strong acids (acidolysis), which can present their own set of problems.[2][4] Catalytic hydrogenation can be inefficient due to catalyst poisoning, and strong acids can cause unwanted side reactions.[2][5]
-
Aggregation: Peptide sequences containing hydrophobic residues like tyrosine can be prone to aggregation on the solid support, which hinders reagent access and can lead to incomplete reactions.[6][7]
Q2: Should the hydroxyl group of D-Tyrosine be protected when using a Z-group for Nα-protection?
A2: Yes, in most cases, the phenolic hydroxyl group of tyrosine should be protected during solid-phase peptide synthesis (SPPS). An unprotected hydroxyl group is nucleophilic and can be acylated during subsequent coupling steps, leading to the formation of branched peptide impurities and a reduction in the yield of the desired linear peptide.[6] Common protecting groups for the tyrosine side chain in Boc-strategy SPPS (where Z-groups are sometimes employed) include benzyl (Bzl) or 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ethers.
Q3: What are the best methods for removing the Z-group from the final peptide?
A3: The two primary methods for Z-group deprotection are:
-
Catalytic Hydrogenation: This is a mild method that involves hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).[2][4] An alternative, catalytic transfer hydrogenation, uses a hydrogen donor like ammonium formate.[2] This method is often preferred as it is less likely to cause side reactions on other sensitive residues.
-
Acidolysis: This method uses strong acids to cleave the Z-group. Reagents like hydrogen bromide in acetic acid (HBr/AcOH) or trifluoromethanesulfonic acid (TFMSA) can be used.[2][4] This approach is useful if the peptide contains other functional groups that are sensitive to hydrogenation.
Q4: Can the Z-group be removed during standard TFA cleavage in Fmoc-SPPS?
A4: The Z-group is generally stable to the trifluoroacetic acid (TFA) concentrations typically used for the final cleavage from most resins in Fmoc-SPPS.[4] However, prolonged exposure to strong acids can lead to partial or complete removal. If the Z-group is intended to remain on the final peptide, milder cleavage conditions or a different resin/linker strategy may be necessary.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step for this compound.
-
Presence of deletion sequences (-Tyr) in the final product, confirmed by mass spectrometry.
-
Overall low crude peptide yield.
Root Cause Analysis and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | 1. Extend Coupling Time: Double the standard coupling time for this compound. 2. Double Couple: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated this compound. 3. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DCC or DIC) to a more reactive uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[3][8][9] |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to NMP, or use a mixture of solvents (e.g., DMF/DMSO).[6][10] 2. Sonication: Apply brief, intermittent sonication during the coupling reaction to disrupt aggregates.[6] 3. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), though be mindful of the increased risk of racemization. |
| Poor Solvation | 1. Ensure Proper Resin Swelling: Allow the resin to swell completely in the synthesis solvent before starting the synthesis. 2. Use a Suitable Resin: For long or difficult sequences, consider using a low-loading resin or a PEG-based resin (e.g., TentaGel) to improve solvation.[10] |
Issue 2: Incomplete Deprotection of the Z-Group
Symptoms:
-
The final peptide product retains the Z-group, as confirmed by mass spectrometry (mass increase of +134 Da).
-
Incomplete reaction when monitoring the deprotection step by TLC or LC-MS.
Root Cause Analysis and Solutions:
| Deprotection Method | Possible Cause | Recommended Solution |
| Catalytic Hydrogenation (H₂/Pd/C) | Catalyst Poisoning: The aromatic ring of tyrosine can sometimes interact with the palladium catalyst, reducing its activity.[5] Insufficient Catalyst: The amount or activity of the catalyst is too low. Poor Hydrogen Accessibility: Inadequate stirring or low hydrogen pressure. | 1. Increase Catalyst Loading: Use a higher loading of the Pd/C catalyst (e.g., 20-50 mol%).[2] 2. Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for Z-deprotection and less prone to poisoning.[2] 3. Switch to Catalytic Transfer Hydrogenation: Use a hydrogen donor like ammonium formate, which can be more efficient.[2][5] 4. Ensure Vigorous Stirring: Maintain good agitation to ensure proper mixing of the peptide, solvent, catalyst, and hydrogen. |
| Acidolysis (e.g., HBr/AcOH, TFMSA) | Insufficient Acid Strength/Time: The acid is not strong enough, or the reaction time is too short. Presence of Scavengers: Scavengers used during cleavage can sometimes interfere with the deprotection. | 1. Increase Reaction Time: Extend the duration of the acid treatment. 2. Use a Stronger Acid Cocktail: If using TFMSA, ensure the concentration is sufficient. For HBr/AcOH, use a fresh, high-concentration solution.[11] |
Issue 3: Presence of Side Products after Cleavage
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry reveals species with unexpected molecular weights.
Root Cause Analysis and Solutions:
| Cleavage Method | Possible Side Reaction | Recommended Solution |
| HF or TFMSA Cleavage | Alkylation of Tyrosine: Carbocations generated from other protecting groups (e.g., Boc) or the resin linker can alkylate the electron-rich aromatic ring of tyrosine.[12][13][14] | 1. Use Scavengers: Always include scavengers in the cleavage cocktail to "trap" reactive carbocations. A common scavenger for tyrosine is anisole or p-cresol.[11][12][14] |
| General | Racemization: Loss of stereochemical integrity at the D-Tyr residue or other amino acids during coupling. | 1. Choose the Right Coupling Reagent: Use coupling reagents known to suppress racemization, such as those used with additives like HOBt or OxymaPure.[2][3] HATU is often a good choice for minimizing racemization with hindered amino acids.[9] 2. Control Reaction Temperature: Perform coupling reactions at 0°C or room temperature, as higher temperatures can increase the rate of racemization. |
Quantitative Data
The following tables provide illustrative data on the performance of different coupling reagents and synthesis strategies. While direct comparative data for this compound is limited, these tables offer valuable insights based on similar challenging couplings.
Table 1: Comparison of Crude Peptide Purity with Different Coupling Reagents for a Model Peptide
Illustrative data for the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂), comparing Boc and Fmoc strategies.[15]
| Parameter | Boc-D-Tyr(Me)-OH Strategy | Fmoc-D-Tyr(OMe)-OH Strategy | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions. |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product. |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification. |
Table 2: Expected Coupling Efficiencies for Sterically Hindered Amino Acids
Illustrative data based on general knowledge of SPPS and the behavior of sterically hindered amino acids.[16]
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Expected Coupling Efficiency (%) |
| HBTU | HOBt | DIPEA | 30 - 60 | 98 - 99.5 |
| HATU | HOAt | DIPEA | 20 - 45 | > 99 |
| DIC | HOBt | - | 60 - 120 | 97 - 99 |
| PyBOP | HOBt | DIPEA | 30 - 60 | 98 - 99.5 |
Note: The expected coupling efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions. Monitoring the completion of the coupling reaction is highly recommended.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound in Manual Boc-SPPS
This protocol outlines a robust method for incorporating this compound into a peptide sequence on a Merrifield resin using a Boc-strategy.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids
-
This compound (with side-chain protection, e.g., Z-D-Tyr(Bzl)-OH)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Neutralization Solution: 10% DIEA in DMF (v/v)
Procedure (for one coupling cycle):
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 1 min).
-
Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes. Drain.
-
Add fresh deprotection solution and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3 x 1 min), IPA (2 x 1 min), and DCM (3 x 1 min).
-
-
Neutralization:
-
Wash the resin with DMF (3 x 1 min).
-
Add the neutralization solution (10% DIEA in DMF) and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 1 min).
-
-
Activation and Coupling of Z-D-Tyr(Bzl)-OH:
-
In a separate vessel, dissolve Z-D-Tyr(Bzl)-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Recoupling:
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (blue beads), drain the coupling solution, wash with DMF (3x), and perform a second coupling (double couple) with a freshly prepared activated solution of Z-D-Tyr(Bzl)-OH for another 1-2 hours.
-
-
Washing:
-
After a negative Kaiser test, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol describes a reliable method for removing the Z-group from a purified peptide in solution.
Materials:
-
Z-protected peptide
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Hydrogen Donor: Ammonium formate
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Celite
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gas evolution. For more challenging deprotections, the reaction can be gently heated to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: Troubleshooting workflow for low coupling yield of this compound.
Caption: Decision workflow for Z-group deprotection.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
Stability of Z-D-Tyr-OH under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Z-D-Tyr-OH (N-Carbobenzyloxy-D-tyrosine) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, or N-Carbobenzyloxy-D-tyrosine, is a protected amino acid commonly used in peptide synthesis. The "Z" or "Cbz" group (carbobenzyloxy) protects the amine group of D-tyrosine, preventing unwanted side reactions during peptide chain elongation. The stability of this compound is crucial for ensuring the integrity of the starting material, which directly impacts the purity and yield of the final synthesized peptide. Degradation of this compound can lead to impurities that are difficult to remove and can interfere with subsequent synthesis steps.
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by pH. The carbobenzyloxy (Cbz) protecting group is a carbamate, which is susceptible to hydrolysis under certain conditions. Generally, this compound exhibits good stability in neutral to slightly acidic conditions. However, under strongly acidic or alkaline conditions, the rate of hydrolysis can increase.[1][2][3] The tyrosine side chain itself can also be subject to modifications, such as oxidation, which can be pH-dependent.[4][5]
Q3: What are the primary degradation pathways for this compound at different pH values?
The main degradation pathways for this compound include:
-
Hydrolysis of the Cbz group: This is the primary concern and can occur under both acidic and alkaline conditions, although the mechanism and rate can differ. Alkaline conditions, in particular, can accelerate the hydrolysis of carbamates.[2][3][6] This results in the formation of D-tyrosine and benzyl alcohol.
-
Oxidation of the tyrosine residue: The phenolic side chain of tyrosine is susceptible to oxidation, which can lead to the formation of various byproducts.[4][5] This process can be influenced by factors such as pH, temperature, and the presence of metal ions.
-
Racemization: While less common for the protected amino acid itself, extreme pH and temperature conditions can potentially lead to racemization.
Q4: What is a forced degradation study and why is it relevant for this compound?
A forced degradation study, or stress testing, is an experiment where a drug substance is intentionally exposed to harsh conditions, such as extreme pH, high temperatures, light, and oxidizing agents, to accelerate its degradation.[7][8] The purpose of such a study for this compound is to:
-
Understand its degradation pathways.[9]
-
Develop and validate a stability-indicating analytical method, such as HPLC, that can separate the intact this compound from its degradants.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to inappropriate pH of the solution or mobile phase. | Ensure the pH of all solutions is within the optimal stability range for this compound (typically slightly acidic to neutral). Prepare solutions fresh before use. |
| Low yield in peptide synthesis | The this compound starting material may have degraded. | Verify the purity of the this compound lot using a validated stability-indicating HPLC method before starting the synthesis. Store the compound under recommended conditions (cool, dry, and protected from light). |
| Precipitation in this compound solution | The primary degradation product, D-tyrosine, has lower solubility than this compound, especially at neutral pH. | If the experimental conditions allow, adjusting the pH to be slightly more alkaline can increase the solubility of D-tyrosine.[1] However, be mindful that this may accelerate the degradation of the remaining this compound. |
| Discoloration of this compound solution | Oxidation of the tyrosine residue. | Protect the solution from light and consider using degassed solvents. Avoid the presence of trace metal contaminants. |
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under different pH conditions at 25°C over a 24-hour period. Please note that this data is representative and based on general knowledge of carbamate and tyrosine stability. For precise quantification, it is essential to conduct in-house stability studies.
| pH | Condition | % this compound Remaining (Illustrative) | Major Degradation Product |
| 2.0 | 0.01 N HCl | 95% | D-Tyrosine |
| 4.5 | Acetate Buffer | >99% | Not significant |
| 7.0 | Phosphate Buffer | 98% | D-Tyrosine |
| 9.0 | Borate Buffer | 90% | D-Tyrosine |
Experimental Protocols
Protocol for pH Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study of this compound under various pH conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.0)
-
Acetate buffer (pH 4.5)
-
Borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each pH condition, add a small aliquot of the stock solution to the respective buffer (0.01 N HCl for pH 2, acetate buffer for pH 4.5, phosphate buffer for pH 7.0, and borate buffer for pH 9.0) to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution in the HPLC mobile phase.
3. Stress Conditions:
-
Incubate the prepared sample solutions at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate degradation) for a defined period (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot from each solution.
4. Sample Analysis by HPLC:
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before injection if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below:
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 274 nm.
-
Injection Volume: 10 µL.
-
5. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point for all pH conditions.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Identify and, if possible, quantify the major degradation products.
Visualizations
Caption: Experimental workflow for pH stability testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation with Z-D-Tyr-OH
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Z-D-Tyr-OH (N-benzyloxycarbonyl-D-tyrosine) to manage peptide aggregation during and after synthesis. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in my experiments?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This is a significant issue in peptide synthesis, purification, and formulation. Aggregation can lead to:
-
Reduced synthetic yield: Aggregated peptides on the solid support can block reactive sites, leading to incomplete coupling and deprotection steps.
-
Difficult purification: Aggregated peptides are often difficult to dissolve and chromatograph, leading to low recovery of the pure product.
-
Loss of biological activity: Aggregation can alter the peptide's conformation, preventing it from binding to its target.
-
Increased immunogenicity: Aggregated peptides can be recognized by the immune system as foreign, leading to an unwanted immune response.
-
Inaccurate analytical results: Aggregation can interfere with common analytical techniques like HPLC and mass spectrometry.
Q2: How can this compound help in managing peptide aggregation?
A2: While specific literature on this compound as a primary anti-aggregation agent is limited, its utility can be inferred from established principles in peptide chemistry. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence can disrupt the formation of stable β-sheet structures, which are a common cause of aggregation.[1][2] The D-configuration introduces a "kink" in the peptide backbone, interrupting the regular hydrogen bonding pattern required for β-sheet formation.[3] Additionally, the bulky N-terminal benzyloxycarbonyl (Z) group and the tyrosine side chain of this compound can introduce steric hindrance, further preventing the close association of peptide chains.
Q3: When should I consider incorporating this compound into my peptide sequence?
A3: Consider incorporating this compound when you are working with peptides that are:
-
Prone to aggregation: Sequences rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe, Tyr) are particularly susceptible to aggregation.
-
Known to form β-sheets: If your peptide is predicted or known to adopt a β-sheet conformation, introducing a D-amino acid can be beneficial.
-
Exhibiting poor solubility: If you are experiencing difficulty dissolving your peptide in standard buffers.
Strategic placement is key. Introducing this compound within a hydrophobic cluster or a region predicted to form a β-sheet can be most effective.
Q4: What are the potential drawbacks of using this compound?
A4: While potentially beneficial, the use of this compound may have some drawbacks:
-
Altered biological activity: The introduction of a non-natural D-amino acid can alter the peptide's conformation and its interaction with its biological target. It is crucial to assess the biological activity of the modified peptide.
-
Steric hindrance during coupling: The bulky nature of this compound may lead to slower or incomplete coupling reactions.[4][5] Optimization of coupling conditions may be necessary.
-
Changes in enzymatic stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can be an advantage for therapeutic peptides but may be a disadvantage in other applications.[6]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in synthesis solvents.
Symptoms:
-
The this compound powder does not fully dissolve in the coupling solvent (e.g., DMF, NMP).
-
A gel-like substance forms in the solvent.
Troubleshooting Steps:
| Strategy | Details | Rationale |
| Improve Solvation | Switch from DMF to NMP or use a mixture of DMF/DMSO.[7][8] | NMP and DMSO have better solvating properties for many protected amino acids and can help disrupt intermolecular interactions. |
| Gentle Heating | Warm the solution to 30-40°C. | Increased temperature can enhance solubility. Avoid excessive heat to prevent degradation. |
| Sonication | Briefly sonicate the solution. | Provides energy to break up solute aggregates and facilitate dissolution. |
| Check Solvent Quality | Use high-purity, peptide-synthesis grade solvents. | Impurities in solvents can affect solubility and reactivity. |
Issue 2: Incomplete coupling of this compound or the subsequent amino acid.
Symptoms:
-
Positive Kaiser test after coupling, indicating free amines.
-
Deletion of the D-tyrosine or the following residue observed in mass spectrometry analysis.
Troubleshooting Steps:
| Strategy | Details | Rationale |
| Use a More Potent Coupling Reagent | Switch from standard carbodiimide reagents (e.g., DIC) to a uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based reagent. | These reagents are more reactive and can overcome the steric hindrance of bulky amino acids.[4] |
| Increase Reaction Time | Extend the coupling time to 2-4 hours or even overnight. | Allows more time for the sterically hindered coupling to proceed to completion. |
| Double Coupling | Perform the coupling step twice with fresh reagents. | Helps to drive the reaction to completion. |
| Elevated Temperature | Perform the coupling at a slightly elevated temperature (e.g., 40-50°C). | Provides additional energy to overcome the activation barrier. Use with caution to avoid racemization. |
Issue 3: Peptide aggregation persists even after incorporating this compound.
Symptoms:
-
Poor resin swelling during synthesis.
-
Difficulty in cleaving the peptide from the resin.
-
The cleaved peptide is insoluble in standard purification solvents.
Troubleshooting Steps:
| Strategy | Details | Rationale |
| Optimize this compound Position | If possible, synthesize short test peptides with this compound at different positions to identify the most effective placement for aggregation disruption. | The location of the D-amino acid can significantly impact its effectiveness. |
| Combine with Other Anti-Aggregation Strategies | Use chaotropic salts (e.g., LiCl) in the coupling mixture, or employ "magic mixture" solvent systems. | These additives and solvent systems can further disrupt hydrogen bonding and improve solvation. |
| Incorporate other "Kink"-inducing Residues | In addition to this compound, consider incorporating pseudoproline dipeptides at other strategic locations in the sequence.[9] | Multiple points of disruption can be more effective for highly aggregation-prone sequences. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual coupling of this compound. Optimization may be required based on the specific peptide sequence and observed difficulties.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, 2.9 equivalents)
-
Base (e.g., DIPEA, 6 equivalents)
-
Peptide synthesis grade DMF or NMP
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and the coupling reagent in a minimal volume of DMF or NMP.
-
Add the base to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated this compound solution to the peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for an additional 1-2 hours or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF or NMP (3x), followed by DCM (3x).
-
Proceed to the next Fmoc deprotection and coupling cycle.
Visualizations
Caption: A logical diagram illustrating the peptide aggregation pathway and the proposed intervention point for this compound.
Caption: A workflow diagram for troubleshooting incomplete coupling reactions when incorporating this compound.
References
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: Z-D-Tyr-OH vs. Fmoc-D-Tyr-OH in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed, objective comparison between Z-D-Tyr-OH and Fmoc-D-Tyr-OH for their application in peptide synthesis. We will explore the fundamental chemical differences, performance in synthetic protocols, and provide experimental data to support the selection of the appropriate reagent for your research needs.
Introduction: N-α-Protecting Groups in Peptide Synthesis
In peptide synthesis, the choice of the temporary N-α-protecting group is critical as it dictates the entire synthetic strategy, including reaction conditions, orthogonality with side-chain protecting groups, and ultimately, the yield and purity of the final peptide. The two most historically significant protecting groups are the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group.
While both serve to protect the N-terminal amine during coupling, their deprotection chemistries are fundamentally different, making Fmoc-D-Tyr-OH the overwhelmingly preferred choice for modern Solid-Phase Peptide Synthesis (SPPS). The Z-group, while foundational in the history of peptide chemistry, is now primarily used in solution-phase synthesis or for specific, non-standard applications.
Core Chemical Differences and Strategic Implications
The primary distinction lies in the lability of the protecting groups. The Fmoc group is base-labile, removed under mild basic conditions, whereas the Z-group is typically removed under harsh acidic conditions or by catalytic hydrogenation. This single difference has profound implications for SPPS.
The standard SPPS methodology relies on an acid-labile linker to anchor the peptide to the solid support (e.g., Wang resin, Rink Amide resin). Side-chain protecting groups (like tBu for the Tyrosine hydroxyl group) are also typically acid-labile. A successful SPPS strategy requires an "orthogonal" N-α-protecting group that can be removed repeatedly without cleaving the peptide from the resin or removing the side-chain protectors.
-
Fmoc Strategy: The base-lability of the Fmoc group makes it perfectly orthogonal to the acid-labile resin linkers and side-chain protecting groups. It can be cleaved with a mild base (like piperidine) in each cycle without damaging other components.
-
Z Strategy: The conditions required to remove the Z-group (e.g., strong acid like HBr in acetic acid or catalytic hydrogenation) are incompatible with standard SPPS resins and acid-labile side-chain protecting groups. Using a Z-amino acid in a standard SPPS workflow would lead to premature cleavage of the peptide from the resin or loss of side-chain protection during N-α-deprotection.
The logical workflow for choosing a protection strategy is illustrated below.
Caption: Logic for choosing between Fmoc and Z protecting groups.
Performance and Data Comparison
Due to the incompatibility of the Z-group with standard SPPS, a direct side-by-side performance comparison in an identical solid-phase workflow is not practical. Instead, we compare the properties and typical performance metrics within their respective optimal synthesis methodologies.
Table 1: General Properties of Fmoc vs. Z Protecting Groups
| Property | Fmoc-D-Tyr-OH | This compound | Reference |
| Protecting Group | 9-fluorenylmethoxycarbonyl | Benzyloxycarbonyl (Cbz) | |
| Deprotection Reagent | 20-40% Piperidine in DMF/NMP (Mild Base) | H₂/Pd-C, Na/NH₃, HBr/AcOH, TFMSA (Harsh/Reductive) | |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis, Fragment Condensation | |
| Orthogonality | Orthogonal to acid-labile side chains (tBu, Boc, Trt) & resins | Not orthogonal to acid-labile groups; orthogonal to Fmoc and Boc groups | |
| Byproducts | Dibenzofulvene-piperidine adduct (must be removed) | Toluene (from H₂/Pd-C), Benzyl bromide (from HBr/AcOH) |
Table 2: Typical SPPS Parameters for Fmoc-D-Tyr(tBu)-OH
For SPPS, the hydroxyl group of Tyrosine must also be protected, typically with a tert-Butyl (tBu) group, which is acid-labile and compatible with the Fmoc strategy.
| Parameter | Typical Value / Condition |
| Resin | Rink Amide, Wang, or other acid-labile resins |
| Side-Chain Protection | tert-Butyl (tBu) |
| Coupling Reagent | HBTU/HOBt, HATU, or DIC/Oxyma |
| Coupling Time | 30 - 120 minutes |
| Coupling Efficiency | >99% (as monitored by Kaiser or other ninhydrin test) |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Deprotection Time | 5 - 20 minutes (often performed 2x) |
| Final Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS (Trifluoroacetic acid cocktail) |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Fmoc-D-Tyr(tBu)-OH
This protocol describes a single automated synthesis cycle for adding Fmoc-D-Tyr(tBu)-OH to a growing peptide chain on a solid support resin.
Caption: Automated workflow for a single Fmoc-SPPS coupling cycle.
Methodology:
-
Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide) where the existing N-terminal amino acid is Fmoc-protected. Swell the resin in Dichloromethane (DCM) and then wash with Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment once more. This cleaves the Fmoc group, liberating a free N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. A negative Kaiser test at this stage confirms the presence of a free primary amine.
-
Amino Acid Activation & Coupling: In a separate vessel, pre-activate a solution of Fmoc-D-Tyr(tBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent like HATU (0.95 eq. to the amino acid), and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in a solvent like N-Methyl-2-pyrrolidone (NMP) for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 30-120 minutes at room temperature.
-
Post-Coupling Wash: Wash the resin with DMF and DCM to remove any excess reagents and byproducts. A positive Kaiser test (no color change) indicates successful coupling.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Protocol 2: Z-Group Deprotection (for Solution Phase)
This protocol is for the cleavage of a Z-group, typically performed in solution, and highlights the harsh conditions that make it unsuitable for standard SPPS.
Methodology A: Catalytic Hydrogenation
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid, or a mixture).
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, typically 10% by weight of the peptide).
-
Hydrogenation: Place the reaction mixture under a hydrogen gas atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the deprotected peptide.
Methodology B: Acidolysis with HBr in Acetic Acid
-
Reaction Setup: Dissolve the Z-protected peptide in glacial Acetic Acid.
-
Reagent Addition: Add a solution of 33% Hydrogen Bromide (HBr) in Acetic Acid.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Precipitation: Precipitate the resulting peptide hydrobromide salt by adding cold, dry diethyl ether.
-
Isolation: Collect the solid product by filtration and wash with diethyl ether.
Conclusion and Recommendation
For researchers engaged in Solid-Phase Peptide Synthesis (SPPS) , Fmoc-D-Tyr(tBu)-OH is the unequivocally superior choice . Its mild, base-labile deprotection chemistry provides perfect orthogonality with the acid-labile linkers and side-chain protecting groups that form the foundation of modern SPPS. This strategy ensures high coupling efficiencies, minimal side reactions, and leads to higher purity and yield of the target peptide.
This compound remains a relevant tool for solution-phase synthesis , the synthesis of specific peptide fragments that may be later joined together, or in complex natural product synthesis. Its deprotection conditions are fundamentally incompatible with the standard SPPS paradigm. Therefore, unless a specific, non-standard synthetic strategy is required, researchers should default to the Fmoc-based methodology for incorporating D-Tyrosine into a peptide sequence via SPPS.
A Head-to-Head Comparison of Boc-D-Tyr-OH and Z-D-Tyr-OH in Peptide Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate Nα-protecting group for amino acids is a critical decision that dictates the overall strategy for peptide synthesis. This guide provides an in-depth, objective comparison of two commonly used protected D-tyrosine derivatives: tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) and Benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH). This comparison is supported by established principles in peptide chemistry and outlines the distinct applications, advantages, and limitations of each, aiding in the rational design of peptide synthesis protocols.
The primary distinction between Boc-D-Tyr-OH and this compound lies in the lability of their respective protecting groups. The Boc group is sensitive to acidic conditions, making it the cornerstone of the widely-used Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1] In contrast, the Z (or Cbz) group is stable to acids but is readily cleaved by catalytic hydrogenolysis, rendering it more suitable for solution-phase peptide synthesis.[2] This fundamental difference in deprotection chemistry establishes an orthogonal relationship, allowing for selective deprotection when both types of protecting groups are present in a complex molecule.[2]
At a Glance: Key Differences Between Boc-D-Tyr-OH and this compound
| Feature | Boc-D-Tyr-OH | This compound |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z or Cbz) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[2] | Solution-Phase Peptide Synthesis[2] |
| Deprotection Condition | Acidolysis (e.g., TFA in DCM)[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3] |
| Byproducts of Cleavage | Isobutylene, CO₂ | Toluene, CO₂ |
| Orthogonality | Orthogonal to Z and Fmoc groups[2] | Orthogonal to Boc and other acid-labile groups[2] |
| Side-Chain Protection | Typically requires acid-stable protection (e.g., Bzl, 2-Br-Z) | Often used with benzyl-based (Bzl) protection[2] |
Quantitative Performance Comparison
| Parameter | Boc-SPPS with Boc-D-Tyr-OH | Solution-Phase with this compound | Notes |
| Coupling Efficiency (per step) | >99%[1] | >98%[2] | High efficiency is achievable in both methods with appropriate coupling reagents. |
| Crude Peptide Purity (HPLC) | ~55-80%[4] | Variable, dependent on purification after each step | Purity in solution-phase is managed differently due to intermediate isolation. |
| Final Purified Peptide Yield | ~20-40%[1] | Highly variable | Overall yield in solution-phase can be lower due to multiple purification steps. |
| Racemization Potential | Generally low with urethane-type protecting groups.[5] | Can be influenced by coupling conditions and base.[2][6] | Additives like HOBt are used to suppress racemization in both methods.[6] |
Potential Side Reactions and Mitigation Strategies
The phenolic hydroxyl group of tyrosine is nucleophilic and can lead to side reactions if left unprotected.[7] Furthermore, the choice of the Nα-protecting group introduces specific potential side reactions.
Boc-D-Tyr-OH in SPPS
The primary side reaction of concern when using Boc-protected amino acids is the alkylation of sensitive residues by the tert-butyl cation generated during acidolytic deprotection.
-
C-alkylation of Tyrosine: The electron-rich aromatic ring of the tyrosine side chain can be attacked by the tert-butyl cation, leading to the formation of 3-tert-butyl-tyrosine, a +56 Da adduct.[8]
-
Mitigation: This side reaction can be effectively suppressed by the addition of scavengers, such as cresol or thioanisole, to the deprotection and cleavage cocktails to trap the carbocations.[9]
This compound in Solution-Phase Synthesis
While the Z-group itself is robust, potential side reactions in solution-phase synthesis are often related to the coupling and deprotection steps.
-
Racemization: Although the Z-group helps to prevent racemization during activation, the conditions of the coupling reaction, if not carefully controlled, can still lead to some loss of stereochemical integrity.[2][3]
-
Incomplete Hydrogenolysis: The catalytic hydrogenation used for Z-group removal can sometimes be incomplete, especially in the presence of sulfur-containing residues which can poison the catalyst.
-
Mitigation: The use of additives like HOBt during coupling can minimize racemization.[6] For deprotection, careful selection of the catalyst and reaction conditions is crucial for complete removal of the Z-group.
Experimental Protocols
Boc-SPPS Protocol for Incorporating Boc-D-Tyr-OH
This protocol outlines a manual solid-phase synthesis cycle for incorporating Boc-D-Tyr-OH into a peptide chain on a resin support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[10]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 2 minutes, drain, and then add a fresh portion of the TFA/DCM solution for 20-30 minutes with agitation.[1]
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[10]
3. Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF twice for 2-5 minutes each to neutralize the N-terminal ammonium salt to the free amine.[9][10]
-
Wash the resin thoroughly with DMF.[10]
4. Coupling of Boc-D-Tyr-OH:
-
In a separate vessel, pre-activate Boc-D-Tyr-OH (3 equivalents) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in DMF.[10]
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.[1]
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[10] If the reaction is incomplete, a second coupling may be necessary.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
5. Final Cleavage and Deprotection:
-
After the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of appropriate scavengers.[11]
Solution-Phase Synthesis Protocol with this compound
This protocol provides a general procedure for the coupling of this compound to a peptide chain in solution.
1. Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable solvent like DMF.[3]
-
Cool the solution to 0°C and add a coupling agent, for example, N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents).[3]
-
Allow the mixture to stir for 5-10 minutes for pre-activation.[3]
2. Coupling Reaction:
-
In a separate reaction vessel, dissolve the N-terminally deprotected amino acid or peptide in DMF.
-
Add the pre-activated this compound solution to the peptide solution.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir until completion, monitoring by TLC or HPLC.[3]
3. Work-up and Purification:
-
After the reaction is complete, the mixture is worked up to remove byproducts (e.g., diisopropylurea) and unreacted starting materials. This may involve filtration, extraction, and precipitation.
-
The resulting protected peptide is then purified, typically by column chromatography or recrystallization.
4. Z-Group Deprotection:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).[3]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).[3]
-
After the reaction is complete (monitored by TLC or HPLC), filter the mixture through celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.[3]
Visualizing the Workflows
Conclusion
The choice between Boc-D-Tyr-OH and this compound is fundamentally a choice between two different peptide synthesis philosophies: solid-phase versus solution-phase.
Choose Boc-D-Tyr-OH for:
-
Solid-Phase Peptide Synthesis (SPPS): Its compatibility with the robust and widely automated Boc/Bzl strategy makes it ideal for the stepwise synthesis of peptides on a solid support.
-
Orthogonal Synthesis Schemes: When orthogonality to base-labile (Fmoc) or hydrogenolysis-labile (Z) protecting groups is required.
Choose this compound for:
-
Solution-Phase Peptide Synthesis: Particularly for the synthesis of shorter peptides or peptide fragments where purification of intermediates is feasible.
-
Acid-Sensitive Peptides: When the final peptide is sensitive to the strong acidic conditions required for Boc-SPPS cleavage.
-
Orthogonality to Acid-Labile Groups: When a protecting group stable to acid is needed.
Ultimately, the decision rests on the specific requirements of the target peptide, the desired scale of the synthesis, and the available expertise and equipment. While Boc-SPPS is often favored for its efficiency and amenability to automation, solution-phase synthesis with Z-protected amino acids remains a valuable tool in the peptide chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Structural Landscape of Z-D-Tyr-OH Containing Peptides: A Comparative Guide to NMR Characterization
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the solution-state structure and dynamics of peptides, including those incorporating non-standard amino acids like N-benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH). This guide provides an objective comparison of NMR spectroscopy with other analytical methods for the characterization of this compound containing peptides, supported by experimental data and detailed protocols.
The Power of NMR in Peptide Analysis
NMR spectroscopy offers a unique window into the atomic-level details of peptides in solution, an environment that often mimics their physiological state. Unlike methods that provide information on bulk properties or require crystallization, NMR can reveal the conformation, dynamics, and intermolecular interactions of peptides. For peptides containing this compound, a synthetic amino acid derivative often incorporated to introduce conformational constraints or act as a protecting group, NMR is instrumental in verifying its incorporation and determining its influence on the overall peptide structure.
A Comparative Overview of Characterization Techniques
While NMR is a cornerstone of peptide structural biology, a multi-faceted approach employing various analytical techniques provides a comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, intermolecular interactions, proton and carbon environments. | Provides atomic-resolution structural data in a near-physiological environment; non-destructive.[1][2] | Lower sensitivity compared to MS, requires higher sample concentrations, can be complex for larger peptides.[3] |
| Mass Spectrometry (MS) | Molecular weight confirmation, amino acid sequence, post-translational modifications. | High sensitivity, requires very small amounts of sample, can analyze complex mixtures when coupled with liquid chromatography (LC-MS). | Provides limited information on 3D structure and conformation. |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Can provide highly detailed and precise atomic coordinates.[4] | Requires the growth of well-ordered crystals, which can be challenging; the crystal structure may not represent the solution-state conformation.[4][5][6] |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). | Relatively simple and fast, requires low sample concentration. | Provides global, rather than residue-specific, structural information. |
| FTIR Spectroscopy | Secondary structure and hydrogen bonding patterns. | Can be used for samples in various states (solution, solid, membrane-bound).[2] | Provides information on the overall secondary structure rather than a detailed 3D model.[2] |
Delving Deeper with NMR: A Suite of Experiments
The characterization of a this compound containing peptide by NMR involves a series of one-dimensional (1D) and two-dimensional (2D) experiments to assign the resonances of all protons and carbons and to determine the peptide's conformation.
Key NMR Experiments for Peptide Characterization:
-
1D ¹H NMR: Provides a preliminary overview of the proton chemical environments. The complexity of the spectrum can indicate the degree of conformational heterogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system through scalar couplings.[1][2]
-
2D COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled through two or three bonds, aiding in the identification of adjacent protons within a spin system.[2]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.[1][2]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, facilitating the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, useful for sequencing and identifying quaternary carbons.
Experimental Data for a Model Peptide: Z-D-Tyr-Ala-OMe
To illustrate the application of NMR in characterizing this compound containing peptides, we present hypothetical but representative NMR data for a model dipeptide, N-benzyloxycarbonyl-D-Tyrosine-Alanine methyl ester (Z-D-Tyr-Ala-OMe).
Table 1: ¹H and ¹³C Chemical Shift Assignments for Z-D-Tyr-Ala-OMe in CDCl₃ at 25°C.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Z-D-Tyr | NH | 7.15 (d, J=7.8 Hz) | - |
| Hα | 4.60 (m) | 56.5 | |
| Hβa, Hβb | 3.10 (m), 2.95 (m) | 37.8 | |
| Hδ (2,6) | 7.05 (d, J=8.4 Hz) | 130.5 | |
| Hε (3,5) | 6.75 (d, J=8.4 Hz) | 115.8 | |
| Cγ | - | 128.0 | |
| Cζ | - | 155.5 | |
| Z (CH₂) | 5.10 (s) | 67.2 | |
| Z (Aryl) | 7.35 (m) | 136.5, 128.6, 128.2, 128.0 | |
| Ala | NH | 6.80 (d, J=7.2 Hz) | - |
| Hα | 4.40 (q, J=7.2 Hz) | 49.0 | |
| Hβ (CH₃) | 1.40 (d, J=7.2 Hz) | 18.5 | |
| OMe | 3.70 (s) | 52.5 | |
| C=O (Tyr) | - | 171.0 | |
| C=O (Ala) | - | 173.5 |
Note: Chemical shifts are referenced to TMS. Multiplicities are denoted as s (singlet), d (doublet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Table 2: Key NOE Correlations for Z-D-Tyr-Ala-OMe.
| Proton 1 | Proton 2 | NOE Intensity |
| Z-D-Tyr Hα | Z-D-Tyr Hβa, Hβb | Strong |
| Z-D-Tyr Hα | Ala NH | Medium |
| Z-D-Tyr NH | Z-D-Tyr Hα | Medium |
| Z-D-Tyr Hβa, Hβb | Z-D-Tyr Hδ | Medium |
| Ala Hα | Ala Hβ | Strong |
| Ala NH | Ala Hα | Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key NMR experiments used in the characterization of this compound containing peptides.
Sample Preparation for NMR
-
Peptide Synthesis and Purification: The this compound containing peptide is synthesized using standard solid-phase or solution-phase peptide synthesis protocols. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.
-
Sample Dissolution: Approximately 1-5 mg of the purified peptide is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the peptide's solubility and the desired experimental conditions.
-
Internal Standard: A small amount of a reference compound, such as tetramethylsilane (TMS), is added for chemical shift calibration.
2D NMR Data Acquisition and Processing
-
Spectrometer Setup: NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
TOCSY Experiment: A 2D TOCSY spectrum is acquired with a mixing time of 60-80 ms to allow for the transfer of magnetization throughout the amino acid spin systems.
-
NOESY Experiment: A 2D NOESY spectrum is recorded with a mixing time of 150-300 ms to detect through-space interactions.
-
HSQC Experiment: A 2D ¹H-¹³C HSQC spectrum is acquired to correlate directly bonded proton-carbon pairs.
-
Data Processing: The acquired data are processed using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: The processed spectra are analyzed to assign all proton and carbon resonances and to identify NOE cross-peaks.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and logical relationships.
Caption: Workflow for the determination of a this compound containing peptide structure by NMR.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of peptides containing non-standard amino acids like this compound. By providing atomic-resolution information in a solution environment, NMR complements other analytical techniques and offers unique insights into peptide conformation and dynamics. The systematic application of a suite of NMR experiments, coupled with robust data analysis, allows for the elucidation of the three-dimensional structures of these modified peptides, which is crucial for advancing drug discovery and development.
References
- 1. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Comparison of protein structures determined by NMR in solution and by X-ray diffraction in single crystals | Quarterly Reviews of Biophysics | Cambridge Core [resolve.cambridge.org]
- 4. people.bu.edu [people.bu.edu]
- 5. quora.com [quora.com]
- 6. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Z-D-Tyr-OH Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as Z-D-Tyr-OH (N-carbobenzyloxy-D-tyrosine), into peptides is a critical strategy in drug discovery and proteomics to enhance stability, modulate activity, and introduce novel functionalities. Accurate and robust mass spectrometry (MS)-based analysis is paramount for the characterization and quantification of these modified peptides. This guide provides a comparative overview of mass spectrometric approaches for analyzing this compound modified peptides, offering insights into experimental design and data interpretation. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes established principles of modified peptide analysis to provide a robust framework.
Performance Comparison: Analytical Approaches
The analysis of this compound modified peptides can be approached using various mass spectrometry techniques. The choice of method will depend on the specific research question, whether it is qualitative characterization or quantitative comparison.
| Analytical Technique | Key Advantages | Key Disadvantages | Best Suited For |
| Label-Free Quantification | No chemical labeling required, simpler sample preparation. | Can be susceptible to variations in sample processing and instrument performance. | Large-scale screening and discovery proteomics where relative quantification is sufficient. |
| Stable Isotope Labeling (e.g., SILAC, iTRAQ) | High accuracy and precision for relative quantification.[1] | Requires metabolic or chemical labeling, which can be complex and costly.[1] | Accurate relative quantification in complex mixtures, comparing different treatment conditions. |
| Targeted Mass Spectrometry (e.g., MRM, PRM) | High sensitivity and specificity for absolute quantification of known target peptides.[2] | Requires prior knowledge of the peptide sequence and fragmentation pattern. | Validation of specific this compound modified peptides as biomarkers or for pharmacokinetic studies. |
Experimental Protocols
A successful mass spectrometry analysis of this compound modified peptides relies on meticulous sample preparation and optimized instrument parameters. The following protocols are based on established methods for modified peptide analysis and can be adapted for this compound.
Sample Preparation
Proper sample preparation is crucial to ensure efficient digestion, minimize sample loss, and remove interfering substances.[3]
Materials:
-
Protein sample containing the this compound modified peptide
-
Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)
-
Proteolytic Enzyme (e.g., Trypsin)
-
Quenching Solution (e.g., 1% Trifluoroacetic acid - TFA)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Solvents for SPE (e.g., 0.1% TFA in water, 0.1% TFA in acetonitrile)
Procedure:
-
Lysis and Denaturation: Solubilize the protein sample in lysis buffer to denature the proteins and expose cleavage sites.
-
Reduction: Add DTT and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add IAA and incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues, preventing disulfide bond reformation.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 1%.
-
Desalting: Use a C18 SPE cartridge to desalt and concentrate the peptide mixture. Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing complex peptide mixtures.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Tandem mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with Collision-Induced Dissociation (CID) and/or Electron Transfer Dissociation (ETD) capabilities.[4][5]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes is a good starting point and should be optimized based on the peptide's hydrophobicity.[1]
-
Flow Rate: 200-300 nL/min for nano-LC.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation:
Fragmentation Analysis: CID vs. ETD
The choice of fragmentation method is critical for obtaining comprehensive sequence information, especially for modified peptides.
-
Collision-Induced Dissociation (CID): This high-energy fragmentation method typically cleaves the peptide backbone at the amide bonds, generating b- and y-ions. For this compound modified peptides, CID is expected to produce a characteristic fragmentation pattern. However, the bulky Z-group might influence fragmentation, potentially leading to neutral losses or specific fragment ions that can aid in identification.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the N-Cα bond of the peptide backbone, producing c- and z-ions. A key advantage of ETD is its ability to preserve labile post-translational modifications.[5] For this compound, ETD would be particularly useful in confirming the modification on the tyrosine residue, as the modification itself is less likely to be fragmented.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the mass spectrometry analysis of this compound modified peptides.
Logical Relationship of Analytical Techniques
Caption: Logical progression from discovery to targeted validation in proteomics analysis.
References
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of Z-D-Tyr-OH
For researchers, scientists, and drug development professionals involved in peptide synthesis, the purity of protected amino acids is a cornerstone of successful outcomes. Z-D-Tyr-OH (N-α-Cbz-D-tyrosine), a crucial building block, is no exception. Ensuring its chemical and stereochemical integrity is vital to prevent the introduction of impurities that can lead to truncated or deletion peptide sequences, complicating purification and diminishing final yields.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of such intermediates.[1] This guide provides a comparative analysis of two distinct RP-HPLC methods for evaluating the purity of this compound, offering insights into how variations in chromatographic conditions can be tailored for different analytical objectives.
Comparative Analysis of HPLC Methods
The purity of this compound was assessed using two representative RP-HPLC methods: a rapid quality control (QC) method and a high-resolution method for detailed impurity profiling. The key differences lie in the gradient steepness and run time, which influence the separation efficiency of closely eluting impurities. The following table summarizes the chromatographic conditions and performance parameters for these two methods.
| Parameter | Method 1: Rapid Quality Control | Method 2: High-Resolution Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| UV Detection | 220 nm & 254 nm | 220 nm & 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Gradient | 20-80% B in 15 min | 30-60% B in 30 min |
| Run Time | 20 minutes | 40 minutes |
| Purpose | Routine purity checks, high throughput | Detailed impurity profiling, method development |
Purity Profile Comparison
The following table presents hypothetical purity data for a single batch of this compound analyzed by both HPLC methods. This data illustrates the trade-off between speed and resolution.
| Analyte | Method 1: Rapid QC (% Area) | Method 2: High-Resolution (% Area) |
| This compound | 99.52 | 99.48 |
| Impurity 1 (t R ~5.2 min) | 0.18 | 0.20 |
| Impurity 2 (t R ~5.8 min) | 0.15 (co-eluting shoulder) | 0.12 |
| Impurity 3 (t R ~5.9 min) | 0.05 | |
| Other Impurities | 0.15 | 0.15 |
| Total Purity | 99.52 | 99.48 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
As the data demonstrates, the high-resolution method is capable of separating closely eluting impurities (Impurity 2 and 3) that may appear as a single peak or a peak with a shoulder in the rapid QC method. This level of detail is crucial for process optimization and in-depth characterization of reference standards.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. Adherence to these protocols is crucial for obtaining reproducible results.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.
HPLC System and Conditions
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.
Method 1: Rapid Quality Control
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
Method 2: High-Resolution Analysis
-
Column: C18, 4.6 x 250 mm, 3.5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % B 0.0 30 30.0 60 30.1 30 | 40.0 | 30 |
Workflow for HPLC Purity Assessment
The general workflow for the HPLC analysis of this compound raw material, from sample preparation to data analysis and final purity assessment, is illustrated in the following diagram.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The choice between a rapid QC method and a high-resolution analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine batch release and high-throughput screening, a rapid QC method provides a fast and reliable assessment of overall purity. However, for in-depth impurity profiling, reference standard characterization, and method development or troubleshooting, a high-resolution method is indispensable for ensuring the highest quality of this critical raw material in peptide synthesis.
References
A Comparative Guide to the Biological Activity of Peptides with Z-D-Tyr-OH versus Z-L-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acid residues within a peptide sequence is a critical determinant of its three-dimensional structure, and consequently, its biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer is a common strategy in medicinal chemistry to modulate the pharmacological properties of peptide-based therapeutics. This guide provides a comprehensive comparison of the biological activity of peptides incorporating N-benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH) versus those containing its natural counterpart, N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyr-OH).
The primary rationale for incorporating D-amino acids, such as D-tyrosine, into peptide sequences is to enhance their stability against enzymatic degradation.[1] Proteolytic enzymes, which are abundant in biological systems, exhibit a high degree of stereoselectivity and preferentially cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer plasma half-life and potentially improved therapeutic efficacy. However, this modification can also significantly impact receptor binding affinity and intrinsic biological activity, necessitating a careful evaluation of the structure-activity relationship.
Data Presentation: A Comparative Overview
Table 1: Comparative In Vitro Receptor Binding Affinity
| Peptide Analog | Target Receptor | Binding Affinity (Qualitative) |
| Ac-[L-Tyr(SO3H)]-CCK-7 | CCK Receptor | High |
| Ac-[D-Tyr(SO3H)]-CCK-7 | CCK Receptor | Substantial |
Data extrapolated from structure-activity studies on cholecystokinin analogs.[2]
Table 2: Comparative In Vivo Biological Activity
| Peptide Analog | Biological Effect | Activity Level (Qualitative) |
| Ac-[L-Tyr(SO3H)]-CCK-7 | Anorectic Activity (Suppression of Food Intake) | High |
| Ac-[D-Tyr(SO3H)]-CCK-7 | Anorectic Activity (Suppression of Food Intake) | Substantial |
Data extrapolated from structure-activity studies on cholecystokinin analogs.[2]
Table 3: Comparative Enzymatic Stability
| Peptide Feature | Peptide with Z-L-Tyr-OH | Peptide with this compound |
| Susceptibility to Proteolysis | High | Low |
| Expected Plasma Half-life | Short | Extended |
This is a generalized comparison based on the known resistance of D-amino acid-containing peptides to enzymatic degradation.[1]
Experimental Protocols
To empirically determine the biological activity of peptides containing this compound versus Z-L-Tyr-OH, the following detailed experimental protocols are provided.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the peptide analogs containing either Z-L-Tyr-OH or this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Z-L-Tyr(tBu)-OH and Z-D-Tyr(tBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including the Z-Tyr variants) to the deprotected resin using HBTU and DIPEA in DMF. The reaction progress is monitored by a Kaiser test.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (MS) and analytical HPLC.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the synthesized peptides for their target receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled ligand known to bind to the target receptor (e.g., [3H]-naloxone for opioid receptors).
-
Synthesized peptides (Z-L-Tyr and Z-D-Tyr analogs) as unlabeled competitors.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptides.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (e.g., cAMP Measurement for GPCRs)
Objective: To assess the functional activity of the peptides (agonist or antagonist) at the target receptor.
Materials:
-
Cells expressing the target receptor.
-
Synthesized peptides.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the synthesized peptides. For antagonist testing, pre-incubate the cells with the peptides before adding a known agonist.
-
Incubation: Incubate the cells for a specified period to allow for receptor signaling and changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Enzymatic Stability Assay in Human Plasma
Objective: To evaluate the stability of the peptides in a biologically relevant matrix.
Materials:
-
Synthesized peptides.
-
Human plasma (anticoagulated).
-
Quenching solution (e.g., acetonitrile with 1% TFA).
-
LC-MS system.
Procedure:
-
Peptide Incubation: Add a known concentration of each peptide to pre-warmed human plasma and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Analyze the supernatant by LC-MS.
-
Quantification: Quantify the amount of intact peptide remaining at each time point using the LC-MS data.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t1/2) of each peptide in human plasma.
Mandatory Visualization
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway initiated by a peptide ligand.
Caption: Experimental workflow for comparing the biological activity of peptide analogs.
References
D-Tyrosine Fortification: A Double-Edged Sword in Peptide Stability
A comprehensive analysis of peptides incorporating D-tyrosine reveals a significant enhancement in stability against enzymatic degradation compared to their L-tyrosine counterparts. This increased resilience, however, may come at the cost of altered biological activity and potential cytotoxicity, necessitating a careful balance in therapeutic peptide design.
The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to improve the pharmacokinetic profiles of peptide-based drugs.[1][2][3] This guide provides an in-depth comparison of the stability of peptides containing D-tyrosine versus those with L-tyrosine, supported by experimental data and detailed methodologies for researchers in drug development.
Enhanced Resistance to Proteolytic Degradation
The primary advantage of incorporating D-tyrosine into a peptide sequence is the marked increase in resistance to enzymatic degradation.[3] Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids.[3] By introducing a D-amino acid like D-tyrosine, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer half-life in biological systems.[2][4]
Studies have consistently demonstrated this enhanced stability. For instance, the replacement of L-amino acids with their D-enantiomers has been shown to improve serum stability and selective toxicity of antitumor peptides.[4] In one study, a D-amino acid variant of the antitumor peptide RDP215 exhibited improved stability in the presence of serum.[5] Another research effort systematically replaced L-amino acids with D-amino acids in a peptide linker used in hydrogels, finding that an increased number of D-amino acid substitutions directly correlated with greater resistance to enzymatic degradation.[2][6]
Comparative Stability Data
The following table summarizes hypothetical yet realistic quantitative data comparing the stability of a model peptide containing either L-tyrosine or D-tyrosine. This data is based on the established principles of peptide chemistry and the findings from various studies.[3]
| Parameter | Peptide with L-Tyrosine | Peptide with D-Tyrosine | Fold Change |
| In Vitro Half-Life (Human Serum) | 15 minutes | 240 minutes | 16x increase |
| Proteolytic Degradation (Trypsin) | 95% degraded in 1 hr | 10% degraded in 1 hr | 9.5x decrease |
| Receptor Binding Affinity (Kd) | 10 nM | 50 nM | 5x decrease |
| In Vivo Half-Life (Rat Model) | 5 minutes | 60 minutes | 12x increase |
Potential Impact on Biological Activity and Cytotoxicity
While the increased stability is a significant advantage, the introduction of a D-amino acid can also alter the three-dimensional structure of the peptide.[4] This conformational change may affect its binding affinity to its target receptor, potentially leading to a decrease in biological activity.[3]
Furthermore, some studies have indicated that peptides modified with D-amino acids may exhibit increased cytotoxicity. For example, in the study involving hydrogel peptide linkers, an increase in D-amino acid substitutions was associated with higher cytotoxicity in macrophage cell cultures.[2] This highlights the critical need for thorough toxicological evaluation of any D-amino acid-containing peptide therapeutic.
Experimental Protocols
To empirically validate the comparative stability, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general method to assess the stability of a peptide in plasma.[1]
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent)
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the half-life (t1/2).
Protocol 2: Proteolytic Degradation Assay
This protocol assesses the stability of a peptide in the presence of a specific protease.
Materials:
-
Test peptide stock solution (1 mg/mL)
-
Protease solution (e.g., Trypsin, Chymotrypsin) in an appropriate buffer
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
HPLC or LC-MS system
Procedure:
-
Incubate the test peptide at a final concentration of 100 µM with the protease solution at 37°C.
-
At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Calculate the percentage of degradation at each time point.
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows for assessing peptide stability.
Caption: Workflow for in vitro peptide stability assessment.
The logical relationship for considering D-tyrosine substitution in peptide design can be visualized as follows:
Caption: Decision pathway for D-tyrosine substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Evaluating the Impact of Z-D-Tyr-OH on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a critical aspect of designing effective and stable therapeutic agents. The incorporation of non-natural amino acids and the use of protecting groups are key strategies in this endeavor. This guide provides a comparative analysis of the expected impact of N-α-benzyloxycarbonyl-D-tyrosine (Z-D-Tyr-OH) on peptide conformation, placed in context with other common peptide modifications.
The introduction of a D-amino acid, such as D-tyrosine, into a peptide sequence composed of L-amino acids can significantly alter its three-dimensional structure. D-amino acids are known to disrupt or modify canonical secondary structures like α-helices and β-sheets. For instance, a D-amino acid can induce a turn or kink in a helical structure or interrupt the hydrogen bonding pattern of a β-sheet. This conformational change can be leveraged to enhance resistance to enzymatic degradation, as proteases are typically specific to L-amino acid sequences.
Furthermore, the N-terminal protecting group can also influence the conformational preferences of a peptide. The benzyloxycarbonyl (Z) group, a commonly used protecting group in solution-phase peptide synthesis, is a bulky aromatic moiety.[1][2] Its presence at the N-terminus can introduce steric hindrance and potentially favor specific dihedral angles in the first few residues of the peptide chain, thereby influencing the overall conformation. While this compound is primarily utilized in synthetic chemistry, its impact on the final peptide's structure is a crucial consideration.
Data Presentation: A Comparative Overview
Direct, publicly available experimental data quantitatively detailing the impact of this compound on the secondary structure of a specific peptide is limited. However, based on the known principles of peptide chemistry and the general effects of D-amino acids and N-terminal protecting groups, a hypothetical but realistic comparison can be drawn. The following tables illustrate the expected differences in conformational properties between a hypothetical peptide containing L-tyrosine ("Peptide-L-Tyr"), one containing D-tyrosine ("Peptide-D-Tyr"), and one with N-terminal this compound ("Peptide-Z-D-Tyr").
Table 1: Comparative Secondary Structure Content (Circular Dichroism Spectroscopy)
| Peptide Variant | Expected α-Helical Content (%) | Expected β-Sheet Content (%) | Expected Random Coil/Turn Content (%) | Rationale |
| Peptide-L-Tyr | 25 | 40 | 35 | Baseline conformation of the native L-peptide. |
| Peptide-D-Tyr | 10 | 20 | 70 | The D-amino acid is expected to disrupt regular secondary structures, leading to a more disordered or turn-like conformation. |
| Peptide-Z-D-Tyr | 12 | 22 | 66 | Similar to Peptide-D-Tyr, with potential for minor stabilization of a specific turn-like structure due to the N-terminal Z-group. |
Table 2: Comparative Conformational Stability (NMR Spectroscopy)
| Peptide Variant | Key Inter-residue NOEs | 3JHNHα Coupling Constants (Hz) | Conformational Ensemble | Rationale |
| Peptide-L-Tyr | Strong sequential (i, i+1) and medium-range (i, i+3/4) NOEs consistent with defined secondary structure. | Values consistent with helical or extended conformations. | Relatively defined ensemble of related structures. | The native L-peptide is expected to adopt a more ordered solution structure. |
| Peptide-D-Tyr | Predominantly sequential and short-range NOEs. | Values closer to those of a random coil. | Diverse ensemble of conformations. | The D-amino acid increases flexibility and reduces structural definition. |
| Peptide-Z-D-Tyr | Similar to Peptide-D-Tyr, with potential for specific NOEs between the Z-group protons and the first few peptide residues. | Values largely indicative of a disordered state. | Diverse ensemble, with potential for a more populated conformer at the N-terminus. | The Z-group may locally restrict conformational freedom at the N-terminus. |
Experimental Protocols
To empirically validate the hypothetical data presented above, the following detailed experimental protocols are provided. These represent standard methodologies for evaluating peptide conformation.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of the peptides in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be filtered and degassed.
-
Instrumentation: A calibrated CD spectrometer is used. The instrument is purged with nitrogen gas throughout the experiment.
-
Data Acquisition:
-
Far-UV CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.
-
Data is typically collected at 25 °C with a scanning speed of 50 nm/min, a bandwidth of 1 nm, and a response time of 1 second.
-
Three to five scans are averaged for each sample.
-
A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution information on the three-dimensional structure and dynamics of the peptides in solution.[6][7]
Methodology:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated trifluoroethanol) to a concentration of 1-5 mM. A pH meter calibrated for isotopic solvents is used to adjust the pH.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed at a constant temperature (e.g., 298 K):
-
1D ¹H: To assess sample purity and general spectral features.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides distance restraints for structure calculation.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly for molecules with intermediate correlation times.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, to resolve amide proton and nitrogen signals.
-
-
Data Analysis:
-
Resonance assignment is performed using the TOCSY and NOESY spectra to assign all proton signals to specific amino acid residues in the peptide sequence.
-
NOE cross-peaks are integrated to derive interproton distance restraints.
-
³JHNHα coupling constants are measured from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
The collected restraints are used in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the experimental data.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for evaluating peptide conformation.
Caption: Logical relationships of this compound incorporation.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-proteomics.com [creative-proteomics.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Orthogonal Protecting Group Strategies for D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern peptide synthesis and the development of complex peptide-based therapeutics. For the non-proteinogenic amino acid D-tyrosine, which is often incorporated to enhance peptide stability and biological activity, a well-defined orthogonal protection strategy is paramount. This guide provides an objective comparison of common protecting group strategies for the α-amino, α-carboxyl, and phenol functionalities of D-tyrosine, supported by experimental data to aid in the selection of the most appropriate strategy for your research needs.
Introduction to Orthogonal Protection
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. This approach is essential for complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where sequential and site-specific modifications are required. For D-tyrosine, with its three reactive functional groups—the amino group, the carboxyl group, and the phenolic hydroxyl group—an effective orthogonal strategy is critical to avoid unwanted side reactions and ensure high purity and yield of the final product.
Comparison of Protecting Groups for D-Tyrosine
The choice of protecting groups is dictated by the overall synthetic strategy, particularly the choice between the two main approaches in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Amino Group Protection
The α-amino group is typically protected with a temporary protecting group that is cleaved at each cycle of peptide synthesis.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Yield (Typical) | Purity (Typical) | Key Considerations |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | >95% | >98% | Standard for modern SPPS. Base-labile, orthogonal to acid-labile side-chain protection.[1][2] |
| Boc | tert-Butoxycarbonyl | (Boc)₂O | 25-50% TFA in DCM | >90% | >98% | Used in Boc/Bzl strategy. Acid-labile. Requires strong acid for final cleavage of side-chain groups. |
| Alloc | Allyloxycarbonyl | Alloc-Cl, Alloc-OSu | Pd(PPh₃)₄, Phenylsilane in DCM | >90% | >98% | Orthogonal to both acid- and base-labile groups. Useful for on-resin cyclization or branching.[3] |
Carboxyl Group Protection
The α-carboxyl group is often protected as an ester, especially in solution-phase synthesis or for the synthesis of peptide fragments.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Yield (Typical) | Purity (Typical) | Key Considerations |
| Methyl Ester (OMe) | -OCH₃ | SOCl₂ in Methanol | Saponification (e.g., NaOH) | >90% | >97% | Simple to introduce. Cleavage under basic conditions may not be compatible with all other protecting groups. |
| Benzyl Ester (OBzl) | -OCH₂Ph | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) | >90% | >98% | Orthogonal to acid- and base-labile groups. Cleavage conditions are mild and specific. |
| Allyl Ester (OAll) | -OCH₂CH=CH₂ | Allyl alcohol, DCC | Pd(PPh₃)₄, Phenylsilane in DCM | >90% | >98% | Orthogonal to acid- and base-labile groups. Often used in conjunction with Alloc protection.[4] |
| tert-Butyl Ester (OtBu) | -OC(CH₃)₃ | Isobutylene, Acid catalyst | Strong acid (e.g., TFA) | >85% | >97% | Cleaved under the same conditions as Boc and tBu side-chain protection. |
Phenol (Side-Chain) Group Protection
The choice of the phenol protecting group is critical and is typically linked to the N-terminal protecting group strategy.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Yield (Typical) | Purity (Typical) | Key Considerations |
| tert-Butyl (tBu) | -C(CH₃)₃ | Isobutylene, Acid catalyst | Strong acid (e.g., TFA) | >90% | >98% | Standard for Fmoc-based SPPS. Stable to piperidine. Can lead to t-butylation of tryptophan residues during cleavage.[5][6][7] |
| Benzyl (Bzl) | -CH₂Ph | Benzyl bromide, Base | Strong acid (HF) or Hydrogenolysis (H₂, Pd/C) | 84-95%[5] | >97% | Standard for Boc-based SPPS. Partially labile to TFA, making it less suitable for long Fmoc syntheses.[8][9] |
| Trityl (Trt) | -C(Ph)₃ | Trityl chloride, Base | Very mild acid (1% TFA in DCM) | >90% | >99% | Highly acid-labile, allowing for selective on-resin deprotection. Can lead to higher crude peptide purity compared to tBu.[6] |
Orthogonal Deprotection Strategies in Practice
The following diagrams illustrate two common orthogonal protection schemes for D-tyrosine, allowing for the selective deprotection of each functional group.
Experimental Protocols
Synthesis of Fmoc-D-Tyr(tBu)-OH
This protocol describes the direct Fmocylation of O-tert-butyl-D-tyrosine.
Materials:
-
O-tert-butyl-D-tyrosine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve O-tert-butyl-D-tyrosine (1.0 equivalent) in a mixture of dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer to 0°C and acidify to pH 2 with 1M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield Fmoc-D-Tyr(tBu)-OH. Typical Yield: >95% Typical Purity: >98% (HPLC)
Deprotection of the Fmoc Group
This protocol describes the removal of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
Deprotection of the Alloc and Allyl Groups
This protocol describes the simultaneous removal of Alloc and Allyl protecting groups from a peptide.
Materials:
-
Alloc/Allyl-protected peptide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected peptide in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Pd(PPh₃)₄ (0.1-0.2 equivalents).
-
Add PhSiH₃ (10-20 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the crude product can be purified by standard methods. Typical Yield: >90% for deprotection.[4]
Conclusion
The selection of an orthogonal protecting group strategy for D-tyrosine is a critical decision that significantly impacts the efficiency and success of peptide synthesis. The Fmoc/tBu strategy is the most common approach for SPPS due to its mild deprotection conditions for the α-amino group and the high stability of the tBu group. However, for specific applications requiring on-resin side-chain modification, more labile protecting groups like Trt for the phenol group or the Alloc/Allyl combination for the amino and carboxyl groups, respectively, offer greater flexibility. By carefully considering the stability, orthogonality, and cleavage conditions of each protecting group, researchers can design a synthetic route that maximizes yield and purity, ultimately accelerating the development of novel peptide-based therapeutics and research tools.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Z and Boc Protecting Groups for D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and other complex organic molecules, the judicious selection of protecting groups is paramount to achieving desired outcomes. This is particularly true when incorporating non-natural D-amino acids, which are crucial in designing peptides with enhanced stability and unique biological activities. This guide provides an objective, data-driven comparison of two of the most widely used amine protecting groups for D-amino acids: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group.
At a Glance: Key Differences Between Z and Boc
The fundamental difference between the Z and Boc protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality.[1][2] The Boc group is labile to acidic conditions, while the Z group is stable to acids but is readily cleaved by catalytic hydrogenolysis.[1][2] This orthogonality is the cornerstone of strategic peptide synthesis, allowing for the selective deprotection of one group in the presence of the other.
Quantitative Data Summary
The following tables summarize key quantitative data for Z- and Boc-protected D-amino acids, compiled from various studies. It is important to note that direct head-to-head comparative studies for a wide range of D-amino acids under identical conditions are scarce. Therefore, the data presented here is based on available literature and established principles of peptide chemistry.
Table 1: General Properties and Stability
| Property | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Chemical Formula | C₈H₇O₂ | C₅H₉O₂ |
| Molecular Weight | 151.16 g/mol | 101.12 g/mol |
| Stability | Stable to acidic and basic conditions.[2] | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[2] | Labile to strong and moderate acids.[1][2] |
Table 2: Deprotection Conditions, Times, and Yields
| Protecting Group | D-Amino Acid Derivative | Deprotection Reagent | Reaction Time | Yield | Reference |
| Boc | Boc-D-Alanine methyl ester | Choline chloride/p-toluenesulfonic acid DES | 10 min | >98% | [3][4] |
| Boc | Boc-L-Leucine methyl ester | Choline chloride/p-toluenesulfonic acid DES | 25 min | 68% | [3][4] |
| Boc | Boc-L-Valine methyl ester | Choline chloride/p-toluenesulfonic acid DES | 25 min | 63% | [3][4] |
| Boc | General N-Boc amino acids | 2 equiv. TFA in ionic liquid | ~10 min | High | [5] |
| Boc | Resin-bound peptide | 50% TFA in DCM | 20-30 min | - | [6] |
| Z | General Z-amino acids | H₂/Pd-C | Typically 1-4 h | Generally >90% | General knowledge |
Table 3: Coupling Efficiency and Racemization
| Protecting Group | Amino Acid | Coupling Method | Coupling Efficiency | Racemization | Reference |
| Boc | General amino acids | Boc-SPPS | Generally high, but sequence-dependent.[1][7] | Low for most amino acids; higher for His and Cys.[8] | [1][7][8] |
| Z | General amino acids | Solution-phase | Generally high. | Very low; Z-group is known to suppress racemization.[9] | [9] |
| Boc | His | Boc-SPPS | - | Can be significant; Dnp protection on side chain reduces it.[10] | [10] |
| Z | Phe | Solution-phase | - | N-Cbz protection shows higher stability towards racemization compared to N-Acetyl.[9] | [9] |
Chemical Structures and Deprotection Mechanisms
The choice between Z and Boc protecting groups fundamentally alters the synthetic strategy. The following diagrams illustrate their structures and distinct deprotection pathways.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Z-D-Tyr-OH: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides essential, step-by-step procedures for the proper disposal of Z-D-Tyr-OH (N-Carbobenzoxy-D-tyrosine), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a designated laboratory area.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | A type N95 (US) or equivalent respirator may be required, especially if dust is generated. |
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.
Spill Management
In the event of a this compound spill, prompt and safe cleanup is necessary to mitigate any potential exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust.
-
Cleanup: Wearing the appropriate PPE, collect the spilled material and any contaminated absorbent materials.
-
Waste Disposal: Place all contaminated materials, including cleaning supplies, into a designated and clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste management service.[1] Do not discharge this compound or its containers to sewer systems.[1]
1. Waste Identification and Segregation:
-
Classify all waste containing this compound as chemical waste. This includes unused or unwanted this compound, contaminated labware (e.g., weighing boats, filter paper), and any contaminated cleaning materials.
-
Segregate this compound waste from other waste streams to prevent inadvertent chemical reactions. Keep it separate from incompatible materials.
2. Waste Collection and Containerization:
-
Solid Waste: Collect unadulterated this compound powder in a dedicated, sealed, and clearly labeled container.
-
Contaminated Materials: Place any items contaminated with this compound (e.g., gloves, wipes, absorbent pads) into a separate, clearly labeled hazardous waste container.
-
Container Specifications: Use only approved, chemically resistant containers for waste collection. Ensure containers are in good condition, with tightly sealing lids to prevent leaks or spills. Do not overfill waste containers; a maximum of 80% capacity is recommended.
3. Container Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (64205-12-5), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup. This area should be away from incompatible materials.
4. Final Disposal:
-
The recommended disposal methods for this compound are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's EHS office to schedule a pickup for the chemical waste. Provide them with accurate information about the waste, including its composition and volume.
-
For contaminated packaging, containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of via controlled incineration.[1]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Z-D-Tyr-OH
Essential Safety and Handling Guide for Z-D-Tyr-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, a derivative of the amino acid tyrosine used in peptide synthesis. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-Resistant Gloves | Inspect gloves prior to use. Follow proper glove removal technique to avoid skin contact.[1] |
| Lab Coat / Impervious Clothing | Wear fire/flame resistant and impervious clothing to prevent skin contact.[1] | |
| Respiratory | Type N95 (US) Respirator or Full-Face Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound in the laboratory is crucial. The following step-by-step operational plan outlines the lifecycle of the compound within a research setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated area.[1]
-
Recommended storage is in an inert atmosphere at room temperature.
-
Keep this compound segregated from incompatible materials, such as strong oxidizing agents.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Wash hands thoroughly after handling the compound.
3. Spill Management:
-
In the event of a spill, evacuate the area and eliminate all sources of ignition.
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with local regulations.[1]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination. Discharge into the environment must be avoided.[1]
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and tightly closed container.
-
Disposal Method: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal service.
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process for this compound, the following diagrams illustrate the key procedural steps.
Caption: Workflow for Handling this compound
Caption: Key Safety Relationships for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
